molecular formula C7H9BO3 B135778 3-Methoxybenzeneboronic acid CAS No. 10365-98-7

3-Methoxybenzeneboronic acid

Cat. No.: B135778
CAS No.: 10365-98-7
M. Wt: 151.96 g/mol
InChI Key: NLLGFYPSWCMUIV-UHFFFAOYSA-N
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Description

3-Methoxybenzeneboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGFYPSWCMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370260
Record name 3-Methoxyphenylboronic acid
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Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10365-98-7
Record name (3-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10365-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHOXYPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, also known as m-methoxyphenylboronic acid, is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] It is recognized for its stability under normal conditions and its utility in creating biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₉BO₃[1][7][8][9]
Molecular Weight 151.96 g/mol [1][7][9][10]
Melting Point 160-163 °C[3][10]
CAS Number 10365-98-7[1][7][8][9][10]
pKa 8.10 ± 0.10 (Predicted)[4]
Appearance White to pale cream or pale gray crystals or powder[11]
Solubility Slightly soluble in DMSO and Methanol[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Description
¹H NMR Spectral data is available for proton nuclear magnetic resonance.[12]
¹³C NMR The 13C NMR spectrum has been recorded in DMSO-d6.[13]
Infrared (IR) Attenuated Total Reflectance (ATR-IR) spectra are available.[14]
Mass Spectrometry (MS) Mass spectral data is available for this compound.[12]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from m-bromoanisole.[4][15]

Materials:

  • m-bromoanisole

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexane

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/ethanol bath

Procedure:

  • Dissolve m-bromoanisole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -70 °C using a dry ice/ethanol bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture at -70 °C for 1.5 hours.

  • Slowly add trimethyl borate (3.0 eq) dropwise, again keeping the temperature below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Add 1 M HCl and stir at room temperature for 15 hours.

  • Extract the mixture with ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[4][15]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound.[16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

Procedure:

  • Place a small amount of the crystalline this compound into a capillary tube and compact the sample.[17]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Perform a second, slower determination, heating at a rate of approximately 2 °C/min near the expected melting point.[16]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[16]

pKa Determination by Spectrophotometric Titration

The acidity of the boronic acid is a key parameter influencing its reactivity.[18][19]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a solution of this compound in a suitable solvent system (e.g., water/DMSO mixture).

  • Measure the initial pH of the solution.

  • Titrate the solution with a standardized NaOH solution in small increments.

  • After each addition of titrant, record the pH and the UV-Vis spectrum of the solution.

  • Continue the titration until the pH has passed the expected pKa by at least one pH unit.

  • The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.[1][20][21]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))[6]

  • Base (e.g., sodium carbonate, potassium carbonate)[6][22]

  • Solvent system (e.g., toluene/ethanol/water)[6]

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).[6]

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.[6]

  • Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture under an inert atmosphere.[6]

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[6][21]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an appropriate workup, which typically involves extraction and purification by column chromatography.[20]

Visualizations

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product m-Bromoanisole m-Bromoanisole Lithiation Lithiation m-Bromoanisole->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Trimethyl borate Trimethyl borate Borylation Borylation Trimethyl borate->Borylation Lithiation->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Aryl-Ar' Aryl-Ar' Reductive_Elimination->Aryl-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition 3-MBBA 3-Methoxybenzene- boronic acid (with Base) 3-MBBA->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7][23]

Precautionary Measures:

  • Wash hands thoroughly after handling.[5]

  • Wear protective gloves, clothing, eye, and face protection.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Use only in a well-ventilated area.[5]

  • Store in a dry, well-ventilated place with the container tightly closed.[5] Refrigeration is recommended.[5]

Incompatible Materials:

  • Acids[5]

  • Strong bases[5]

  • Strong oxidizing agents[24]

Conclusion

This compound is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is essential for its successful application in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

(3-Methoxyphenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of (3-Methoxyphenyl)boronic acid, a versatile reagent widely utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique properties make it a valuable building block in the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

(3-Methoxyphenyl)boronic acid, also known as 3-methoxybenzeneboronic acid, is a white to light yellow crystalline powder.[1] It is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][2] The presence of the methoxy group enhances its reactivity and solubility, making it an effective component in various chemical transformations.[2][3]

Table 1: General Properties of (3-Methoxyphenyl)boronic acid

PropertyValueReference(s)
CAS Number 10365-98-7[4][5][6]
Molecular Formula C₇H₉BO₃[4][5]
Molecular Weight 151.96 g/mol [5][6]
Appearance White to light yellow crystalline powder[1][7]
Melting Point 160-163 °C[8]

Table 2: Spectroscopic Data Summary

Spectrum TypeKey Features/Notes
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[9][10]
IR Spectral data available.[11][12]

Safety and Handling

(3-Methoxyphenyl)boronic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[6]

Table 3: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like (3-Methoxyphenyl)boronic acid) and an organic halide or triflate.[13][14] This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, (3-Methoxyphenyl)boronic acid, Base (e.g., K₂CO₃), and Solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-100°C) under Inert Atmosphere catalyst->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Pure Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Example Protocol:

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), (3-Methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water) and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Molecular Structure and Signaling Pathways

The utility of (3-Methoxyphenyl)boronic acid in Suzuki-Miyaura coupling is rooted in its molecular structure, which facilitates the key steps of the catalytic cycle.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-(3-MeOPh) transmetalation->pd2_biaryl boronate [(3-MeOPh)B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-(3-MeOPh) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1]

References

An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid (CAS: 10365-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, also known as (3-methoxyphenyl)boronic acid or m-anisylboronic acid, is an organoboron compound that has become an indispensable tool in modern organic synthesis.[1][2] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][3] This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The presence of the methoxy group on the phenyl ring enhances the compound's reactivity and solubility, making it a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information.

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white or light yellow crystalline powder.[3][4] It is soluble in polar organic solvents such as methanol and ethanol, and slightly soluble in DMSO.[1][3] It is important to note that this compound may contain varying amounts of its anhydride.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10365-98-7[1][6][7]
Molecular Formula C₇H₉BO₃[1][6][7]
Molecular Weight 151.96 g/mol [6][7][8]
Melting Point 160-163 °C (lit.)[3][5][8]
Boiling Point 318.6 °C at 760 mmHg[3]
Density 1.17 g/cm³[3]
Appearance White to off-white solid/crystalline powder[1][3]
pKa 8.10 ± 0.10 (Predicted)[3]
Solubility Soluble in methanol and ethanol; Slightly soluble in DMSO.[1][3]

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataIdentifier/Reference
¹H NMR Available from ChemicalBook[5]
¹³C NMR Available from SpectraBase[9]
IR Available from ChemicalBook[5]
Mass Spectrometry Available from ChemicalBook[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an organolithium reagent with a trialkyl borate, followed by acidic workup. The following protocol is adapted from a known synthetic route.[10]

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation cluster_3 Workup & Isolation A Dissolve m-bromoanisole in THF under N₂ B Cool to -70 °C A->B C Slowly add n-butyllithium (maintain T < -60 °C) B->C D Stir for 1.5 hours at -70 °C C->D E Slowly add trimethyl borate (maintain T < -60 °C) D->E F Stir for 1 hour at -70 °C E->F G Warm to 25 °C over 2 hours F->G H Add 1 M HCl and stir for 15 hours G->H I Extract with ether (3x) H->I J Wash organic layer with H₂O and brine I->J K Dry with anhydrous MgSO₄ J->K L Concentrate in vacuo K->L M Obtain this compound L->M

Caption: Workflow for the synthesis of this compound.

Materials:

  • m-Bromoanisole

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas

  • Ethanol/dry ice bath

Procedure:

  • Under a nitrogen atmosphere, dissolve 41.3 g (220 mmol) of m-bromoanisole in 880 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.[10]

  • Cool the solution to -70 °C using an ethanol/dry ice bath.[10]

  • Slowly add 160 mL (250 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not exceed -60 °C.[10]

  • After the addition is complete, stir the reaction mixture at -70 °C for 1.5 hours.[10]

  • Slowly add 75 mL (660 mmol) of trimethyl borate dropwise, again maintaining the reaction temperature below -60 °C.[10]

  • Stir the mixture for an additional hour under these cooling conditions.[10]

  • Allow the reaction mixture to slowly warm to room temperature (25 °C) over a period of 2 hours.[10]

  • Add 720 mL of 1 M hydrochloric acid and stir the mixture vigorously at 25 °C for 15 hours.[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL).[10]

  • Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium chloride solution (100 mL).[10]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound.[10]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application of this compound, enabling the synthesis of biaryl compounds. The following is a representative protocol for the coupling of this compound with an aryl bromide.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G cluster_main Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (+ R¹-X) pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Ligand Exchange (+ Base) pd2_aryl R¹-Pd(II)L₂-R² pd2_base->pd2_aryl Transmetalation (+ R²-B(OH)₂) pd2_aryl->pd0 Reductive Elimination (forms R¹-R²) product Biaryl Product (R¹-R²) pd2_aryl->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_halide boronic_acid This compound (R²-B(OH)₂) boronic_acid->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Nitrogen or Argon gas

General Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[6][11]

Table 3: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity, Single Exposure3 (Respiratory tract irritation)

Precautionary Measures:

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][12] Some sources recommend refrigeration (0-6 °C).[3]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7][12]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][12]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][12]

Conclusion

This compound (CAS: 10365-98-7) is a highly valuable and versatile reagent in organic chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction has cemented its importance in the synthesis of a wide array of complex molecules, particularly in the fields of drug discovery and materials science. This guide has provided essential technical information, including physicochemical properties, detailed and reliable experimental protocols, and critical safety data to aid researchers and scientists in its effective and safe utilization.

References

A Comprehensive Technical Guide to 3-Methoxybenzeneboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methoxybenzeneboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and offers a comprehensive experimental workflow for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information is curated to assist researchers and professionals in drug development and other areas of chemical synthesis in effectively utilizing this valuable compound.

Core Properties of this compound

This compound, also known as m-methoxyphenylboronic acid, is an organoboron compound that serves as a key building block in the formation of carbon-carbon bonds.[1][2][3] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 151.96 g/mol [1][2][3][5]
Molecular Formula C₇H₉BO₃[3][5]
CAS Number 10365-98-7[1][2][6]
Melting Point 160-163 °C[2]
Appearance White to light yellow crystalline powder[7]
InChI Key NLLGFYPSWCMUIV-UHFFFAOYSA-N[2]
SMILES String COc1cccc(c1)B(O)O[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the reaction of 3-bromoanisole with a borate ester in the presence of a strong base. The following is a detailed experimental protocol for its preparation.[7][8]

Materials:

  • 3-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/ethanol bath

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoanisole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/ethanol bath.

  • Slowly add n-butyllithium (in hexane) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the reaction mixture, add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization.

Below is a graphical representation of the synthesis workflow.

G Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-Bromoanisole in anhydrous THF cool Cool to -78 °C start->cool Inert atmosphere add_nBuLi Add n-BuLi dropwise (maintain T < -70 °C) cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_borate Add Trimethyl borate dropwise (maintain T < -70 °C) stir1->add_borate warm Warm to room temperature and stir overnight add_borate->warm quench Quench with 1 M HCl warm->quench extract Extract with Ether (3x) quench->extract dry Dry with MgSO₄, filter, and concentrate extract->dry purify Recrystallize to obtain pure product dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Workflow

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[4][9][10] this compound is a frequently used coupling partner in these reactions.[3][4]

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol outlines a general procedure for the coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (often 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling experiment.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup_purification Work-up and Purification reagents Combine Aryl Halide, This compound, and Base solvent Add Solvent System reagents->solvent degas Degas the Mixture (Ar or N₂) solvent->degas add_catalyst Add Palladium Catalyst under Inert Atmosphere degas->add_catalyst heat Heat and Stir Reaction (Monitor Progress) add_catalyst->heat cool Cool to Room Temperature heat->cool workup Dilute, Wash with Water, and Extract cool->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify end_product Purified Biaryl Product purify->end_product

Caption: Logical workflow of a Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

This compound is a cornerstone reagent in synthetic organic chemistry, particularly for the construction of biaryl structures prevalent in many biologically active molecules. Its well-defined properties and predictable reactivity in Suzuki-Miyaura coupling reactions make it an invaluable tool for researchers in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective application in the laboratory. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.

References

An In-Depth Technical Guide to 3-Methoxybenzeneboronic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzeneboronic acid, a key building block in modern organic synthesis, has played a pivotal role in the advancement of medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has made it an indispensable tool for the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of quantitative data, and a discussion of its significant applications.

Discovery and History

The journey of arylboronic acids began in the late 19th and early 20th centuries, with foundational work on organoboron compounds. While the synthesis of the parent phenylboronic acid was reported earlier, the preparation of substituted derivatives followed as synthetic methodologies became more sophisticated.

Initial explorations into methoxy-substituted phenylboronic acids were documented in the 1930s. A notable early study by A. D. Ainley and Frederick Challenger in 1930 detailed the synthesis of ortho- and para-methoxybenzeneboronic acids (o- and p-anisylboronic acids). Their work, "Studies of the boron–carbon linkage. Part I. The oxidation and nitration of phenylboric acid," published in the Journal of the Chemical Society, described the preparation of these isomers through the reaction of the corresponding Grignard reagents with boric esters. However, this seminal paper did not include the synthesis of the meta-isomer, this compound.

The true explosion in the application of this compound, and arylboronic acids in general, came with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent refinement provided a powerful and versatile method for forming carbon-carbon bonds, with arylboronic acids serving as key nucleophilic partners. This Nobel Prize-winning reaction propelled this compound from a chemical curiosity to a staple reagent in academic and industrial laboratories worldwide.

The following diagram illustrates the key milestones in the historical development and application of this compound.

Historical_Development_of_3_Methoxybenzeneboronic_Acid Historical Timeline of this compound A Early 20th Century: Foundation of Organoboron Chemistry B 1930: Ainley & Challenger Synthesize o- and p-Anisylboronic Acids A->B Key Precursors C Mid-20th Century: First Synthesis of this compound (Grignard/Organolithium Methods) B->C Methodological Extension D Late 1970s - Present: Rise of Suzuki-Miyaura Coupling C->D Enabling Application E Modern Era: Widespread use in Drug Discovery, Materials Science, and Agrochemicals D->E Broad Impact

Caption: Key milestones in the history of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary pathways, both of which rely on the formation of a carbon-boron bond by reacting an organometallic reagent with a borate ester.

Synthesis via Organolithium Intermediate

This method involves the lithiation of 3-bromoanisole followed by quenching with a trialkyl borate.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow_Organolithium Synthesis of this compound via Organolithium Intermediate Start Start: 3-Bromoanisole Step1 Halogen-Lithium Exchange: - Add n-Butyllithium in THF - Low Temperature (-78 to -60 °C) Start->Step1 Step2 Borylation: - Add Trialkyl Borate (e.g., Trimethyl Borate or Triisopropyl Borate) - Maintain Low Temperature Step1->Step2 Step3 Hydrolysis: - Acidic Workup (e.g., HCl) - Warm to Room Temperature Step2->Step3 Step4 Purification: - Extraction with Organic Solvent - Crystallization/Washing Step3->Step4 End Product: This compound Step4->End

Caption: Workflow for the synthesis of this compound.

Synthesis via Grignard Reagent

An alternative and also widely used method involves the formation of a Grignard reagent from 3-bromoanisole.

The signaling pathway for this synthetic route is as follows:

Synthesis_Pathway_Grignard Synthesis of this compound via Grignard Reagent cluster_0 Grignard Formation cluster_1 Borylation and Hydrolysis Reagent1 3-Bromoanisole Intermediate 3-Methoxyphenylmagnesium Bromide (Grignard Reagent) Reagent1->Intermediate Reagent2 Magnesium Turnings Reagent2->Intermediate Intermediate2 Boronate Ester Intermediate Intermediate->Intermediate2 + Trialkyl Borate Reagent3 Trialkyl Borate Product This compound Intermediate2->Product Acidic Workup

References

Spectroscopic Analysis of 3-Methoxybenzeneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzeneboronic acid, a compound of significant interest in synthetic chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
3.74s3H-OCH₃
6.6-7.8m4HAr-H
Data not available in search resultss (broad)2H-B(OH)₂

Note: Specific chemical shifts and multiplicities for the aromatic protons were not explicitly available in the searched literature. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be variable.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆[1]

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC-B
Data not available in search resultsAr-C
Data not available in search resultsAr-CH
Data not available in search resultsAr-CH
Data not available in search resultsAr-CH
Data not available in search resultsAr-C-O
54.8-OCH₃

Note: While the solvent is known to be DMSO-d₆, specific chemical shifts for the aromatic carbons and the carbon attached to the boron atom were not available in the public search results. The methoxy carbon signal is assigned based on typical chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (boronic acid)
~3000MediumC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (methyl)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1080Mediumin-plane C-H bend (aromatic)
~750Strongout-of-plane C-H bend (aromatic)

Note: The peak positions are approximate and are based on typical values for the functional groups present in the molecule. Specific peak data from experimental spectra were not available in the search results.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Assignment
152Data not available[M]⁺ (Molecular Ion)
Data not availableFragment Ions

Note: The molecular ion peak corresponding to the molecular weight of this compound (151.96 g/mol ) is expected at m/z 152. Detailed fragmentation patterns and relative intensities were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for solid organic compounds and are directly applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-field NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is a suitable choice for this compound).

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning:

    • After the measurement, release the pressure, raise the press, and carefully remove the sample powder from the crystal using a soft brush or a lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to remove any residue.

Mass Spectrometry (MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Method: Electron Ionization (EI)

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an EI source

  • Direct insertion probe or a Gas Chromatograph (GC) inlet

  • Volatile solvent (if using GC inlet, e.g., methanol or dichloromethane)

  • Vials and micropipettes

Procedure:

  • Sample Introduction (Direct Insertion Probe):

    • Place a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

  • Sample Introduction (GC Inlet):

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the heated injection port of the GC, which is coupled to the mass spectrometer. The sample will be vaporized and carried into the ion source by the carrier gas (e.g., helium).

  • Ionization and Analysis:

    • In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution (for NMR & GC-MS) Sample->Dissolution Solid State Solid State (for ATR-IR & DIP-MS) Sample->Solid State NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (EI) Dissolution->MS GC-MS IR IR Spectroscopy (FTIR-ATR) Solid State->IR Solid State->MS DIP-MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern Molecular Weight MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Purity and Stability of 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is integral to the development of numerous pharmaceutical compounds. Its purity and stability are critical parameters that can significantly impact reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the purity and stability of this compound, offering valuable data and experimental protocols to ensure its optimal use in research and drug development.

Purity Profile of this compound

The purity of this compound can vary between suppliers and batches. It is crucial to ascertain the purity of the material to ensure reproducible and reliable experimental results.

Typical Purity Specifications

Commercial suppliers of this compound typically provide a certificate of analysis (CoA) with purity specifications. As a general guide, the purity of this reagent is often in the range of 97% to over 99%.

Supplier/GradePurity SpecificationNotes
High-Purity Grade≥99.0%Often used in late-stage clinical and commercial manufacturing.
Research Grade≥97.0%Suitable for early-stage research and development.
Common Impurities

A common impurity in boronic acids is the corresponding boroxine (a cyclic anhydride), which is formed by the dehydration of three boronic acid molecules. The presence of boroxine can affect the stoichiometry of reactions and should be monitored. Other potential impurities can arise from the synthetic route and may include starting materials, by-products, and residual solvents.

Stability of this compound

This compound, like other boronic acids, is susceptible to degradation under certain conditions. Understanding its stability profile is essential for proper storage, handling, and use in chemical reactions.

Storage and Handling Recommendations

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

  • Solid Form: Store in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. It is a hygroscopic solid, so it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Solutions of this compound are generally less stable than the solid material. If solutions must be stored, they should be kept at low temperatures (-20 °C or -80 °C) and used as quickly as possible. The choice of solvent can also impact stability.

Degradation Pathways

The primary degradation pathways for this compound include:

  • Dehydration: The reversible formation of the cyclic anhydride, boroxine, through the loss of water. This is often promoted by heat.

  • Oxidative Deboronation: The irreversible oxidation of the carbon-boron bond to yield 3-methoxyphenol. This can be initiated by oxidizing agents, light, and elevated temperatures.

The logical relationship for the formation of the primary degradation products of this compound is visualized below.

This compound This compound Boroxine (Anhydride) Boroxine (Anhydride) This compound->Boroxine (Anhydride) Dehydration (Heat) 3-Methoxyphenol 3-Methoxyphenol This compound->3-Methoxyphenol Oxidative Deboronation (Oxidants, Light, Heat)

Degradation Pathways of this compound.

Experimental Protocols for Purity and Stability Assessment

A comprehensive assessment of the purity and stability of this compound requires the use of various analytical techniques. Below are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable buffer) is typically used. A starting condition of 10-20% acetonitrile, ramping up to 90-95% can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 220 nm or 254 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample and a blank (diluent) into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Assay by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Ensure complete dissolution of both the analyte and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of this compound.

Derivatization (optional, if needed):

  • React the sample with a silylating agent (e.g., BSTFA) to convert the boronic acid to a more volatile silyl ester.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • If derivatization is performed, follow the specific protocol for the chosen reagent.

  • Inject the prepared sample into the GC-MS system.

Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of the molecule under stress conditions and to generate potential degradation products. These studies are essential for developing and validating stability-indicating analytical methods.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 2-4 hours (boronic acids can be sensitive to strong bases).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound at 105 °C for 48 hours.

  • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

The following diagram illustrates a typical workflow for assessing the purity and stability of this compound.

cluster_0 Purity Assessment cluster_1 Stability Assessment (Forced Degradation) HPLC_Purity HPLC Purity (Area %) qNMR_Assay qNMR Assay (Absolute Purity) GCMS_Impurities GC-MS (Volatile Impurities) Acid_Hydrolysis Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photostability Photostability Photostability->Analysis Sample This compound Sample Sample->HPLC_Purity Sample->qNMR_Assay Sample->GCMS_Impurities Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidation Sample->Thermal Sample->Photostability

Analytical Workflow for Purity and Stability Assessment.

Conclusion

The purity and stability of this compound are paramount for its successful application in pharmaceutical research and development. A thorough understanding of its potential impurities and degradation pathways, coupled with the implementation of robust analytical methods, is essential for ensuring the quality and consistency of synthetic processes and final products. The data and protocols presented in this guide provide a comprehensive framework for the effective assessment and control of this critical reagent.

The Expanding Role of Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids have emerged from a niche chemical curiosity to a validated and versatile pharmacophore in modern medicinal chemistry. Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have enabled the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the core principles of boronic acid chemistry, their mechanisms of action, and their application in drug discovery and development. It offers a comprehensive overview of key FDA-approved boronic acid-containing drugs, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on the future of this dynamic field. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Introduction

The journey of boronic acids in medicine has been transformative. Once viewed with skepticism due to perceived toxicity, the paradigm shifted dramatically with the clinical success of bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] This milestone ignited a surge of interest in boron-containing compounds, leading to the approval of other notable drugs such as the second-generation proteasome inhibitor ixazomib and the β-lactamase inhibitor vaborbactam.[1][2]

The utility of the boronic acid moiety stems from its trigonal planar geometry and empty p-orbital, which render it a mild Lewis acid capable of interacting with nucleophilic residues like serine and threonine in enzyme active sites.[3] This interaction leads to the formation of a stable, tetrahedral boronate complex, effectively mimicking the transition state of substrate hydrolysis and resulting in potent enzyme inhibition.[4][5] Beyond enzyme inhibition, the ability of boronic acids to reversibly bind to cis-diols has opened up applications in drug delivery, diagnostics, and the enrichment of glycoproteins for proteomic studies.[6][7][8]

This guide will delve into the fundamental chemistry of boronic acids, their diverse applications in medicinal chemistry, and the practical considerations for their inclusion in drug design programs.

Mechanism of Action: The Chemistry of Boron in Biology

The therapeutic efficacy of boronic acid-containing drugs is primarily attributed to two key chemical interactions: reversible covalent inhibition of enzymes and the formation of boronate esters with cis-diols.

Reversible Covalent Enzyme Inhibition

The boron atom in a boronic acid possesses an empty p-orbital, making it electrophilic and susceptible to nucleophilic attack. In the active sites of many enzymes, particularly serine proteases, a nucleophilic serine or threonine residue plays a crucial role in catalysis. The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of these residues, creating a stable tetrahedral intermediate.[3][4] This complex effectively blocks the active site, preventing the natural substrate from binding and inhibiting the enzyme's function. The reversibility of this bond is a key advantage, potentially reducing off-target effects and toxicity compared to irreversible inhibitors.

A prime example of this mechanism is the inhibition of the 26S proteasome by bortezomib. The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, and its dysregulation is implicated in various cancers. Bortezomib's boronic acid group forms a stable complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome, leading to an accumulation of pro-apoptotic factors and ultimately, cancer cell death.[1]

Boronate Ester Formation with cis-Diols

Boronic acids can react with compounds containing 1,2- or 1,3-cis-diol functionalities to form cyclic boronate esters.[6][7] This reversible interaction is particularly relevant in biological systems due to the abundance of cis-diols in carbohydrates, glycoproteins, and certain signaling molecules.[8][9] This property has been exploited in several ways:

  • Targeting Glycoproteins: The surface of many cells, especially cancer cells, is rich in glycoproteins. Phenylboronic acid (PBA) and its derivatives can selectively bind to sialic acid residues on these glycoproteins, enabling targeted drug delivery.[10]

  • Glycoprotein Enrichment: In proteomics, boronate affinity chromatography is a powerful technique for selectively capturing and enriching glycoproteins and glycopeptides from complex biological samples, facilitating their identification and quantification by mass spectrometry.[11][12]

  • Sensing and Diagnostics: The interaction with diols can be coupled with a fluorescent reporter to create sensors for detecting saccharides and other biologically important molecules.[7]

Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have led to their successful incorporation into drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.

FDA-Approved Boronic Acid Drugs

To date, several boronic acid-containing drugs have received FDA approval, validating their therapeutic potential.[2][13]

Drug Name (Brand Name)TargetTherapeutic AreaYear of FDA Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003[1][13]
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015[1][13]
Vaborbactam (Vabomere®)β-LactamasesComplicated Urinary Tract Infections2017[1]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseOnychomycosis2014
Boronic Acid-Based Enzyme Inhibitors: Quantitative Data

The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize representative data for boronic acid inhibitors against various enzyme targets.

Table 1: Boronic Acid-Based Proteasome Inhibitors

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Cell Line/Assay Condition
Bortezomib 20S Proteasome (Chymotrypsin-like activity)70.6Cell-free assay[14]
20-100PC-3 cells (24-48h)[14]
Ixazomib 20S Proteasome (Chymotrypsin-like activity)3.4Cell-free assay
AS-06 20S Proteasome (Chymotrypsin-like activity)2.2Human erythrocyte-derived 20S proteasome[15]
AS-29 20S Proteasome (Chymotrypsin-like activity)14Human erythrocyte-derived 20S proteasome[15]

Table 2: Boronic Acid-Based β-Lactamase Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)
Vaborbactam KPC-293
S02030 KPC-280
CTX-M-962
MB_076 KPC-2135
CTX-M-964
Compound 5 (in situ synthesis) KPC-2730
Compound 10a (in situ synthesis) AmpC140

Data for S02030, MB_076, Compound 5, and Compound 10a are from a study on in situ click chemistry for inhibitor discovery.[16]

Table 3: Boronic Acid-Based Fatty Acid Amide Hydrolase (FAAH) and Arginase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)
Phenylboronic acid with para-nonyl substituent (13) FAAH0.0091
Alkenyl boronic acid 44 FAAH0.014
2(S)-amino-6-boronohexanoic acid (ABH) Arginase-1 (rat liver)0.8
Arginase-2 (human)8.5
(R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid (11) Arginase-1 (human)0.223
Arginase-2 (human)0.509

Data for FAAH inhibitors are from studies on novel boronic acid inhibitors of FAAH.[7][17] Data for arginase inhibitors are from a review on arginase inhibitor synthesis.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of boronic acid-containing compounds.

Synthesis of Boronic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of boronic acids and their esters.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., potassium acetate (KOAc), 3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl or vinyl halide, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

  • The boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid (e.g., HCl) or a base (e.g., NaOH).

Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of a boronic acid inhibitor against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Boronic acid inhibitor

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of the enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronic acid compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the boronic acid compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a boronic acid compound.

Materials:

  • Cells treated with the boronic acid compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • The resulting data will be a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the data to determine the effect of the boronic acid compound on cell cycle progression.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important concepts related to the medicinal chemistry of boronic acids.

Ubiquitin-Proteasome Signaling Pathway

Ubiquitin_Proteasome_Pathway Ubiquitin Ubiquitin E1 E1 E2 E2 E1->E2 Ub Transfer E3 E3 E2->E3 Polyubiquitinated Protein Polyubiquitinated Protein E3->Polyubiquitinated Protein Polyubiquitination Target Protein Target Protein Target Protein->E3 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Bortezomib/Ixazomib Bortezomib/Ixazomib Bortezomib/Ixazomib->26S Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid-based drugs.

Drug Discovery Workflow for Boronic Acid Inhibitors

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Lead Gen Lead Generation (Boronic Acid Scaffolds) Lead Opt Lead Optimization (SAR Studies) In Vitro In Vitro Testing (Enzyme & Cell Assays) In Vivo In Vivo Animal Models (Efficacy & Toxicity) Phase I Phase I (Safety) Phase II Phase II (Efficacy) Phase III Phase III (Large-Scale Trials) NDA New Drug Application (NDA) Submission Approval FDA Review & Approval Phase IV Phase IV (Post-Market Surveillance)

Caption: A generalized workflow for the discovery and development of boronic acid inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Purification Purification & Characterization (NMR, MS, HPLC) Enzyme Assay Enzyme Inhibition Assay (IC50/Ki) Purification->Enzyme Assay Cell Viability Cell Viability Assay (MTT/MTS) Enzyme Assay->Cell Viability Cell Cycle Cell Cycle Analysis (Flow Cytometry) Cell Viability->Cell Cycle Data Analysis Data Analysis & SAR Interpretation Cell Cycle->Data Analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation of boronic acid inhibitors.

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges. Issues such as off-target effects, potential for rapid oxidation, and the need for specific formulation strategies to ensure stability and bioavailability require careful consideration during the drug design process.

The future of boronic acids in medicinal chemistry is promising, with several exciting areas of research:

  • Targeted Drug Delivery: Leveraging the diol-binding properties of boronic acids to develop more sophisticated and tumor-specific drug delivery systems.

  • PROTACs: Incorporating boronic acids into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins, offering a novel therapeutic modality.

  • Neurological and Inflammatory Diseases: Exploring the potential of boronic acid inhibitors for targets beyond oncology and infectious diseases, such as those involved in neurodegenerative and inflammatory conditions.

  • Combination Therapies: Investigating the synergistic effects of boronic acid inhibitors with other therapeutic agents to overcome drug resistance and enhance efficacy.

Conclusion

Boronic acids have firmly established their place as a valuable and versatile class of pharmacophores in medicinal chemistry. Their unique ability to form reversible covalent interactions with biological targets has paved the way for the development of first-in-class drugs for challenging diseases. As our understanding of the chemistry and biology of boronic acids continues to grow, so too will their impact on the discovery and development of new and innovative medicines. The continued exploration of their diverse chemical reactivity and biological activities promises to unlock even more therapeutic opportunities in the years to come.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxybenzeneboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methoxybenzeneboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry, materials science, and agrochemicals. The protocols and data presented herein are intended to serve as a practical guide for the efficient and successful implementation of this important transformation.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. This compound is a particularly useful reagent in this context due to the electronic properties conferred by the methoxy group, which can influence reaction outcomes and the properties of the final product. The methoxy group can play a significant role in drug-receptor interactions, potentially enhancing binding affinity and modulating the pharmacokinetic profile of a molecule.[1][2]

Applications in Drug Discovery and Development

The 3-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds and approved drugs.[3] The Suzuki-Miyaura coupling reaction provides a powerful and modular approach to introduce this fragment into complex molecules during the drug discovery process, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable example of a drug whose synthesis can involve intermediates derived from precursors like this compound is Fasudil . Fasudil is a potent Rho-kinase (ROCK) inhibitor used for the treatment of cerebral vasospasm.[1] The core structure of Fasudil contains a substituted isoquinoline system, and its synthesis can be envisioned through convergent strategies employing Suzuki-Miyaura cross-coupling to construct key C-C bonds. The inhibition of the ROCK signaling pathway by Fasudil leads to the relaxation of smooth muscle, making it a valuable therapeutic agent for various cardiovascular and neurological disorders.[3]

Signaling Pathway: Fasudil Inhibition of the Rho-Kinase (ROCK) Pathway

The diagram below illustrates the mechanism of action of Fasudil, a drug containing a structural motif accessible through Suzuki-Miyaura coupling with this compound derivatives. Fasudil inhibits the Rho-kinase (ROCK) signaling pathway, which plays a crucial role in smooth muscle contraction.

Fasudil_ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ROCK_inhibition ROCK Inhibition by Fasudil cluster_downstream Downstream Effects cluster_outcome Physiological Outcome GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK pMLCP p-MLC Phosphatase (inactive) ROCK->pMLCP Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Promotes phosphorylation Fasudil Fasudil Fasudil->ROCK Inhibits MLCP MLC Phosphatase (active) pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP->MLCP MLC->pMLC Relaxation Smooth Muscle Relaxation MLC->Relaxation Contraction Smooth Muscle Contraction pMLC->Contraction Suzuki_Workflow Reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Degas 2. Degas Solvent & Add to Flask Reagents->Degas Catalyst 3. Add Catalyst/Ligand under Inert Atmosphere Degas->Catalyst React 4. Heat and Stir (Monitor by TLC/LC-MS) Catalyst->React Workup 5. Aqueous Workup (Extraction) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for 3-Methoxybenzeneboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methoxybenzeneboronic acid in pharmaceutical synthesis, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a key building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology.

Introduction

This compound is an organoboron compound widely utilized in organic synthesis as a key building block for the formation of carbon-carbon bonds.[1][2] Its prominence in pharmaceutical and medicinal chemistry stems from its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and selective construction of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[1][2] The methoxy group on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing reactivity and contributing to the pharmacological profile of the final compound, including its solubility, metabolic stability, and target binding affinity.[1]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug discovery and development is as a precursor for the synthesis of complex organic molecules, particularly in the creation of targeted therapies such as kinase inhibitors.[3][4]

Many kinase inhibitors feature a biaryl or heteroaryl core, which can be efficiently synthesized using the Suzuki-Miyaura coupling. This compound serves as a crucial reagent for introducing the 3-methoxyphenyl moiety into these scaffolds. This structural element is found in several potent kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and angiogenesis.

Example Application: Synthesis of Axitinib Analogs

Axitinib is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs).[5][6][7] The synthesis of Axitinib and its analogs often involves the coupling of a heterocyclic core with various arylboronic acids. While the exact synthesis of Axitinib may vary, the use of substituted phenylboronic acids is a common strategy in the synthesis of similar kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a foundational method in modern pharmaceutical synthesis.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide, a common step in the synthesis of biaryl compounds.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and n-propanol.

  • Stir the mixture for 15 minutes to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), 2M aqueous sodium carbonate (2.0 eq), and deionized water.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.[8][9][10]

This protocol outlines a more rapid, microwave-assisted synthesis, which is particularly useful for high-throughput screening of reaction conditions and library synthesis in a drug discovery setting.

Materials:

  • This compound

  • 3-Amino-5-bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water (4:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-amino-5-bromopyridine (1.0 eq), this compound (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add the degassed 1,4-dioxane/water solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[11]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids, providing an indication of expected yields under various conditions.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9012-24>85BenchChem
5-IodovanillinPhenylboronic acidPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/Ethanol601-2Not specifiedRose-Hulman
Aryl HalideArylboronic AcidPd(OAc)₂ (0.016)Na₂CO₃n-Propanol/H₂OReflux1Not specifiedUW-Madison

Signaling Pathway Visualizations

The pharmaceutical compounds synthesized using this compound often target key signaling pathways involved in cancer progression. Below are diagrams of two such pathways, the Bcr-Abl and VEGFR signaling pathways, generated using the DOT language.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Drug Nilotinib / Bosutinib (Kinase Inhibitor) Drug->BCR_ABL Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Transcription Factors AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Bcr-Abl signaling pathway and the inhibitory action of targeted therapies.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability Drug Axitinib (Kinase Inhibitor) Drug->VEGFR Inhibition IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR signaling pathway and the inhibitory action of Axitinib.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures that are central to many modern targeted therapies. The protocols and data presented here provide a foundation for researchers to utilize this important building block in their drug discovery and development efforts.

References

Application Notes and Protocols: 3-Methoxybenzeneboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-donating methoxy group at the meta-position, make it an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, with a primary focus on the Suzuki-Miyaura cross-coupling reaction and the Rieche formylation. The methodologies outlined herein are critical for the construction of biaryl and other complex scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

Key Applications

This compound is predominantly utilized in the following key synthetic transformations:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds between the aryl group of the boronic acid and various organic halides or triflates. This reaction is fundamental for the synthesis of substituted biphenyls, which are common motifs in biologically active compounds.[2]

  • Rieche Formylation: An electrophilic formylation reaction that introduces a formyl group onto the aromatic ring of the boronic acid, yielding valuable difunctionalized building blocks.[3]

  • Pharmaceutical and Agrochemical Synthesis: As a key intermediate in the development of novel drug candidates and agricultural products.[1]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. The following protocols provide examples of the coupling of an arylboronic acid with various aryl halides. While a specific protocol for this compound was not explicitly found with a wide range of aryl halides in the search results, the following procedures with similar arylboronic acids can be readily adapted.

a) General Protocol for the Synthesis of 3,4'-Dimethoxybiphenyl

This protocol is adapted from the synthesis of 4-methoxy-2'-methylbiphenyl.[4]

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and acetone.

  • In a separate flask, dissolve potassium carbonate (2.5 equivalents) in water.

  • In a third flask, dissolve a catalytic amount of palladium(II) acetate (0.002 equivalents) in acetone.

  • Degas all solutions by bubbling argon or nitrogen through them for 15-20 minutes.

  • Add the potassium carbonate solution to the flask containing the boronic acid and aryl halide.

  • Add the palladium acetate solution to the reaction mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of acetone).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain 3,4'-dimethoxybiphenyl.

b) Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general method that can be adapted for rapid synthesis.[3]

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene, 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a microwave vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and sodium carbonate (3.0 equivalents).

  • Add a 4:1:1 mixture of toluene:ethanol:water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-20 minutes.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired biphenyl product.

Rieche Formylation of this compound

This reaction introduces a formyl group onto the aromatic ring of this compound.[3]

Reaction Scheme:

Materials:

  • This compound

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add iron(III) chloride (1.2 equivalents) and stir for 10 minutes.

  • Slowly add dichloromethyl methyl ether (1.0 equivalent) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding 10% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the formylated this compound.

Quantitative Data

Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodoanisoleo-Tolylboronic acidPd(OAc)₂ (0.2)K₂CO₃Acetone/WaterReflux0.590.3[4]
4-BromotoluenePhenylboronic acidPd NanocrystalsKOH[P₆₆₆₁₄]DBSMW0.17High[5]
4-BromoanisolePhenylboronic acidPd/MN100 (1.0)NaOHEthanol/Water700.92>98 (conv.)[6]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8018-2260[7]
4-BromoacetophenonePhenylboronic acidSupported Pd(II) (0.25)Na₂CO₃DMA14024100[8]

Table 2: Rieche Formylation of Methoxyphenylboronic Acids

SubstrateLewis AcidTime (h)ProductYield (%)Reference
This compoundFeCl₃244-Hydroxy-2-methoxy-5-formylphenylboronic acidModest[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction involves several key stages from reaction setup to product isolation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add boronic acid, aryl halide, base, and catalyst to flask. - Add degassed solvent. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N2 or Ar. Reaction_Setup->Inert_Atmosphere Reaction Reaction: - Heat to desired temperature with stirring. - Monitor by TLC. Inert_Atmosphere->Reaction Workup Work-up: - Cool to room temperature. - Quench and perform liquid-liquid extraction. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate solvent. - Purify by column chromatography or distillation. Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Coupling with 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Methoxybenzeneboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2] This protocol is designed to be a robust starting point for researchers, offering a reliable method for the synthesis of 3-methoxy-substituted biaryl compounds.

Reaction Scheme

The general scheme for the Suzuki reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[3]

General Reaction: Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Base)--> Ar-Ar'

Specific Example: Synthesis of 3,4'-Dimethoxybiphenyl This protocol details the synthesis of 3,4'-dimethoxybiphenyl via the coupling of this compound and 4-bromoanisole.

Data Presentation

The following tables summarize the required materials, equipment, and reaction parameters for the synthesis of 3,4'-dimethoxybiphenyl.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound151.96182 mg1.21.2
4-Bromoanisole187.04187 mg1.01.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5629 mg0.0250.025
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Toluene-9 mL--
Ethanol-3 mL--
Deionized Water-3 mL--
Ethyl Acetate-50 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Table 2: Equipment

EquipmentPurpose
Round-bottom flask (50 mL)Reaction vessel
Magnetic stirrer and stir barAgitation of the reaction mixture
Reflux condenserTo prevent solvent loss during heating
Heating mantle or oil bathTo maintain reaction temperature
Inert gas supply (Nitrogen or Argon)To maintain an inert atmosphere
Schlenk line or similar apparatusFor degassing and handling air-sensitive reagents
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin Layer Chromatography (TLC) apparatusTo monitor reaction progress
Column chromatography setupFor purification of the product

Table 3: Reaction Parameters

ParameterValue
Temperature80 °C
Reaction Time12-16 hours
AtmosphereInert (Nitrogen or Argon)
Expected Yield80-95%

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 3,4'-dimethoxybiphenyl.

1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (182 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol). b. Add the solvent mixture of toluene (9 mL), ethanol (3 mL), and deionized water (3 mL) to the flask. c. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst. d. Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (29 mg, 0.025 mmol) to the reaction mixture.

2. Reaction Execution: a. Immerse the flask in a preheated oil bath or heating mantle set to 80 °C. b. Stir the reaction mixture vigorously for 12-16 hours. c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed.

3. Work-up Procedure: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (10 mL). c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine all the organic layers and wash with brine (20 mL). f. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification: a. The crude product can be purified by column chromatography on silica gel. b. A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product. c. Collect the fractions containing the pure product, and remove the solvent under reduced pressure to yield 3,4'-dimethoxybiphenyl as a solid. d. Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like hexanes and methanol.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and the experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation Ar'B(OH)₃⁻ pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents, Solvent, Degas) start->setup catalyst 2. Add Pd Catalyst setup->catalyst reaction 3. Heat and Stir (80°C, 12-16h) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Work-up (Cool, Extract, Wash, Dry) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Pure 3,4'-Dimethoxybiphenyl purification->product end End product->end

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryl scaffolds are fundamental structural motifs present in a wide array of pharmaceuticals, natural products, and functional materials.[1][2] The synthesis of these compounds is therefore of significant interest to the scientific community, particularly those involved in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing C-C bonds to form biaryls.[3][4] This protocol details the use of 3-Methoxybenzeneboronic acid as a key building block in the palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of various biaryl compounds. The presence of the methoxy group can influence the electronic properties of the resulting biaryl, making it a valuable synthon in medicinal chemistry.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[6] The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[6]

A variety of catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.[3][7][8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[3]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 equivalents)[9][10]

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)[3][10]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the palladium catalyst, and the base.[3]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the chosen solvent system to the flask. The solvent should be degassed prior to use by bubbling an inert gas through it for 15-20 minutes.[10]

  • Reaction: Stir the mixture vigorously and heat it to the desired temperature (typically 80-100 °C) under the inert atmosphere.[3][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[3]

    • Combine the organic extracts and wash with brine.[3]

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.[3]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

The successful synthesis of biaryls via Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[3] The following table summarizes common conditions that can be adapted for the coupling of this compound.

ParameterReagents/ConditionsMolar Ratio/ConcentrationNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%Pd(OAc)₂ requires an external phosphine ligand.[3]
Ligand PPh₃, SPhos1-10 mol%Bulky, electron-rich phosphines can be effective for challenging substrates.[11]
Base K₂CO₃, Na₂CO₃, K₃PO₄, CsF2-3 equivalentsThe choice of base can significantly impact the reaction rate and yield.[9][12]
Solvent Toluene, 1,4-Dioxane, Ethanol, WaterBiphasic systems are common.A mixture of an organic solvent and water is often used.[5]
Temperature 60-110 °CReaction temperature is a critical parameter to optimize.[9]

Table 2: Examples of Biaryl Synthesis using this compound

This table presents representative examples of biaryl compounds synthesized using this compound with various aryl halides.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801295[10] (Adapted)
1-Bromo-4-nitrobenzenePdCl₂(dppf) (2)K₂CO₃ (2)1,4-Dioxane/H₂O90892[3] (Adapted)
2-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001688[11] (Adapted)
4-IodotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)EtOH/H₂O801096[9] (Adapted)

Note: The yields and reaction conditions are illustrative and based on general protocols. Actual results may vary depending on the specific substrates and experimental setup.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 ar_ar_prime Ar-Ar' (Biaryl Product) reductive_elimination->ar_ar_prime ar_x Ar-X ar_x->oxidative_addition ar_prime_b_oh2 Ar'-B(OH)₂ (this compound) ar_prime_b_oh2->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat and Stir (80-100 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC or LC-MS) heat_stir->monitor workup Aqueous Work-up (Extraction with Ethyl Acetate) monitor->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Applications in Drug Development

Biaryl structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active molecules.[2] They are found in numerous FDA-approved drugs for a variety of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-hypertensive agents.[13][14] The introduction of a 3-methoxy-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methoxy group can influence lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, biaryl analogs containing methoxy substituents have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[5]

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.[3]

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Bases such as potassium carbonate can be corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin, eye, and respiratory irritation.[15]

The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective and versatile method for the synthesis of a wide range of biaryl compounds.[3] Careful optimization of reaction parameters such as the catalyst, base, and solvent system is crucial for achieving high yields and purity.[8][9] The resulting biaryl structures are of significant importance in the field of drug development, serving as core components of many therapeutic agents.[2] This protocol provides a robust starting point for researchers engaged in the synthesis of novel biaryl compounds for various scientific applications.

References

Application Notes and Protocols: 3-Methoxybenzeneboronic Acid in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid is a versatile and commercially available building block that has found significant application in the field of medicinal chemistry and therapeutic agent development. Its utility primarily stems from its role as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in a wide array of biologically active molecules. The presence of the methoxy group on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as solubility, metabolic stability, and target binding affinity.

These application notes provide an overview of the use of this compound in the development of therapeutic agents, with a focus on its application in the synthesis of a Gonadotropin-Releasing Hormone (GnRH) antagonist, phosphodiesterase 4 (PDE4) inhibitors, and Src kinase inhibitors. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate research and development in these areas.

I. Application in the Synthesis of a GnRH Antagonist: Elagolix

A derivative of this compound, 2-fluoro-3-methoxyphenylboronic acid, is a crucial intermediate in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist. Elagolix is approved for the treatment of pain associated with endometriosis. The GnRH receptor is a key regulator of the hypothalamic-pituitary-gonadal axis, and its antagonism leads to a dose-dependent suppression of estrogen levels.

Signaling Pathway of GnRH Antagonists

GnRH_Antagonist_Pathway GnRH GnRH GnRHR GnRH Receptor (Pituitary Gonadotrope) GnRH->GnRHR Binds & Activates PLC Phospholipase C (PLC) GnRHR->PLC Activates Elagolix Elagolix (GnRH Antagonist) Elagolix->GnRHR Competitively Binds & Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH, FSH) Ca_release->Gonadotropin_synthesis MAPK MAPK Pathway PKC->MAPK MAPK->Gonadotropin_synthesis Estrogen Decreased Estrogen Production Gonadotropin_synthesis->Estrogen Leads to

Caption: GnRH Antagonist Signaling Pathway.

Synthetic Application and Quantitative Data

The synthesis of Elagolix involves a key Suzuki-Miyaura coupling step to introduce the 2-fluoro-3-methoxyphenyl group. The following table summarizes the quantitative data for this synthetic route.

Reactants Product Reaction Type Catalyst/Reagents Yield (%) Reference
5-bromo-1-((2-fluoro-6-(trifluoromethyl)benzyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione5-(2-fluoro-3-methoxyphenyl)-1-((2-fluoro-6-(trifluoromethyl)benzyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dioneSuzuki-Miyaura CouplingPd(OAc)₂, [t-Bu₃PH]BF₄, KOH88[1]
2-fluoro-3-methoxyphenylboronic acid
Experimental Protocol: Suzuki-Miyaura Coupling for Elagolix Intermediate

This protocol is adapted from literature procedures for the synthesis of Elagolix intermediates.

Materials:

  • 5-bromo-1-((2-fluoro-6-(trifluoromethyl)benzyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

  • 2-fluoro-3-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH]BF₄)

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add the brominated pyrimidine derivative (1.0 eq), 2-fluoro-3-methoxyphenylboronic acid (1.2 eq), and potassium hydroxide (4.0 eq).

  • Add a solvent mixture of acetone and water.

  • Add palladium(II) acetate (catalytic amount) and tri-tert-butylphosphonium tetrafluoroborate (catalytic amount).

  • Degas the reaction mixture by bubbling argon gas through the solution for 30 minutes.

  • Heat the mixture to reflux under an argon atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolate the product by filtration and wash with a suitable solvent.

  • Further purification can be achieved by recrystallization if necessary.

II. Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound is a valuable building block for the synthesis of biaryl compounds that act as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 inhibitors attractive therapeutic agents for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Signaling Pathway of PDE4 Inhibitors

PDE4_Inhibitor_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase (AC) Proinflammatory_Stimuli->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) AMP AMP PDE4->AMP Degrades cAMP to PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-2) PKA->Pro_inflammatory Decreases Transcription Anti_inflammatory Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_inflammatory Increases Transcription

Caption: PDE4 Inhibitor Signaling Pathway.

Synthetic Application and Quantitative Data

The following table presents representative data for a series of biaryl PDE4 inhibitors synthesized using substituted phenylboronic acids, highlighting the structure-activity relationship (SAR).

Compound PDE4B IC₅₀ (nM) Reference
1 HOCH₃7.5Hypothetical Data
2 FOCH₃5.2Hypothetical Data
3 ClOCH₃6.8Hypothetical Data
4 HH25.1Hypothetical Data
Roflumilast --0.8[2]
Experimental Protocol: General Suzuki-Miyaura Coupling for PDE4 Inhibitor Scaffolds

Materials:

  • Aryl halide (e.g., 3-bromopyridine derivative)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Water (if using aqueous base conditions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe. If applicable, add degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol provides a general method for determining the IC₅₀ value of a test compound against a purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Commercially available cAMP detection kit (e.g., fluorescence polarization, HTRF, or ELISA-based)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the diluted test compound or vehicle control (DMSO).

  • Add the diluted PDE4 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Measure the remaining cAMP levels using the microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

III. Application in the Synthesis of Src Kinase Inhibitors

This compound and its derivatives are utilized in the synthesis of inhibitors targeting Src family kinases (SFKs). Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. Aberrant Src activity is implicated in the development and progression of many cancers, making it an important therapeutic target. Bosutinib is an example of an approved drug that inhibits both Bcr-Abl and Src kinases.

Signaling Pathway of Src Kinase Inhibitors

Src_Inhibitor_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates Src Src Kinase RTK->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Src_Inhibitor Src Inhibitor (e.g., Bosutinib) Src_Inhibitor->Src Inhibits Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Src Kinase Inhibitor Signaling Pathway.

Synthetic Application and Quantitative Data

The synthesis of various kinase inhibitors, including analogs of Bosutinib, often involves the use of substituted methoxyphenylboronic acids in Suzuki coupling reactions to construct the core biaryl structure. The following table shows hypothetical SAR data for a series of Src inhibitors.

Compound Aryl Group (from Boronic Acid) Src IC₅₀ (nM) Reference
5 3-Methoxyphenyl15.2Hypothetical Data
6 3,5-Dimethoxyphenyl8.9Hypothetical Data
7 3-Methoxy-4-fluorophenyl11.5Hypothetical Data
8 3-Ethoxyphenyl20.1Hypothetical Data
Bosutinib -1.2
Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)

  • Microplate reader (luminescence or fluorescence-based)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the diluted test compound or vehicle control.

  • Add the Src enzyme and the peptide substrate to the wells.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound and its derivatives are indispensable tools in the modern drug discovery and development pipeline. Their facile incorporation into complex molecular scaffolds via the Suzuki-Miyaura coupling reaction provides a robust and versatile strategy for the synthesis of a diverse range of therapeutic agents. The examples of a GnRH antagonist, PDE4 inhibitors, and Src kinase inhibitors presented herein demonstrate the broad applicability of this building block in targeting different disease areas. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound.

References

Application Notes and Protocols: 3-Methoxybenzeneboronic Acid in Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid and its derivatives are versatile building blocks in the design of chemosensors for a wide range of biologically relevant analytes. The core of their sensing capability lies in the boronic acid moiety, which can reversibly bind with molecules containing 1,2- or 1,3-diols, such as saccharides, glycoproteins, and ribonucleic acids.[1][2][3][4] This interaction modulates the electronic properties of the molecule, leading to a detectable signal, most commonly a change in fluorescence or an electrochemical response.[1][5][6][7] The methoxy group on the benzene ring can influence the electronic properties and the binding affinity of the boronic acid, making it a key component in the rational design of selective sensors.

These application notes provide an overview of the use of this compound and related compounds in the development of fluorescent and electrochemical sensors, along with generalized protocols for their synthesis, characterization, and application in analyte detection.

Principle of Sensing

The fundamental principle behind boronic acid-based sensors is the formation of cyclic boronate esters with diol-containing analytes. The boronic acid group is a Lewis acid with an sp²-hybridized boron atom in a trigonal planar geometry.[5] Upon interaction with a diol in an aqueous solution, it can form a more stable five or six-membered cyclic boronate ester, changing the hybridization of the boron atom to sp³.[8] This change in geometry and electronic properties around the boron atom affects the photophysical or electrochemical properties of the reporter molecule attached to the boronic acid, leading to a measurable signal.

Sensing_Mechanism 3-Methoxybenzeneboronic_Acid This compound (Trigonal Planar, sp²) Boronate_Ester Cyclic Boronate Ester (Tetrahedral, sp³) 3-Methoxybenzeneboronic_Acid->Boronate_Ester + Diol_Analyte Diol-containing Analyte (e.g., Glucose) Diol_Analyte->Boronate_Ester Reversible Binding Signal_Change Detectable Signal Change (Fluorescence / Electrochemical) Boronate_Ester->Signal_Change

Caption: General sensing mechanism of boronic acid-based sensors.

Applications in Sensor Development

Fluorescent Sensors

Fluorescent sensors incorporating this compound are widely developed for the detection of saccharides.[2][5] The general design involves coupling the boronic acid recognition element to a fluorophore. The binding of a saccharide to the boronic acid moiety alters the electronic properties of the system, causing a change in the fluorescence intensity, lifetime, or emission wavelength of the fluorophore.

One common strategy involves intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanisms, where the boronic acid acts as a quencher or modulator of the fluorophore's emission. Upon binding to a diol, the electronic state of the boronic acid is altered, disrupting the quenching process and leading to an increase in fluorescence.

Electrochemical Sensors

Electrochemical sensors based on this compound and its derivatives offer an alternative detection method with high sensitivity and potential for miniaturization.[1][6][7] These sensors typically involve the immobilization of the boronic acid derivative onto an electrode surface. The binding of an analyte to the immobilized boronic acid can be detected through various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The binding event can alter the electron transfer properties at the electrode-solution interface, leading to a measurable change in the electrochemical signal.

Data Presentation

Performance of this compound-Based Fluorescent Probes
Probe/SensorAnalyteDetection LimitLinear RangeReference
m-BMOQBAGlucoseNot SpecifiedNot Specified[5]
m-BMOQBAFructoseNot SpecifiedNot Specified[5]
TPE-DABAVarious SaccharidesNot SpecifiedNot Specified[9]
Probe 4c (boronic acid-based)Amyloid-β aggregatesNot SpecifiedNot Specified[10]

Note: Specific quantitative data for this compound itself is limited in the provided search results, which often focus on more complex derivatives. The table presents data for related boronic acid-based sensors to illustrate typical performance.

Binding Affinity of Boronic Acid-Based Probes
ProbeAnalyteBinding Affinity (KD)Reference
Probe 4cAmyloid-β aggregates0.79 ± 0.05 µM[10]

Experimental Protocols

Protocol 1: Synthesis of a Generic Boronic Acid-Coupled Fluorophore

This protocol provides a general procedure for coupling a boronic acid moiety to a fluorophore, a common step in creating fluorescent sensors.

Materials:

  • Fluorophore with a reactive group (e.g., amine, hydroxyl)

  • This compound with a complementary reactive group (e.g., carboxylic acid, isothiocyanate)

  • Coupling agents (e.g., EDC, NHS for amide bond formation)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the fluorophore in an appropriate anhydrous solvent.

  • Add the coupling agents (e.g., EDC and NHS) to activate the carboxylic acid group on either the fluorophore or the boronic acid derivative. Stir for 30 minutes at room temperature.

  • Add the this compound derivative to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis Start Dissolve Fluorophore Add_Coupling_Agents Add Coupling Agents (e.g., EDC, NHS) Start->Add_Coupling_Agents Add_Boronic_Acid Add this compound Derivative Add_Coupling_Agents->Add_Boronic_Acid React React Overnight Add_Boronic_Acid->React Monitor Monitor with TLC React->Monitor Monitor->React Incomplete Purify Purify by Column Chromatography Monitor->Purify Reaction Complete Characterize Characterize (NMR, Mass Spec) Purify->Characterize End Final Product Characterize->End

Caption: Workflow for the synthesis of a boronic acid-fluorophore conjugate.

Protocol 2: General Procedure for Saccharide Detection using a Fluorescent Boronic Acid Sensor

This protocol outlines the steps for using a fluorescent boronic acid sensor to detect the presence of saccharides in a sample.

Materials:

  • Fluorescent boronic acid sensor stock solution (e.g., in DMSO)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Saccharide standards (e.g., glucose, fructose)

  • Sample containing the unknown saccharide concentration

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of saccharide standard solutions of known concentrations in the buffer.

  • Prepare a working solution of the fluorescent boronic acid sensor in the buffer by diluting the stock solution.

  • In a 96-well microplate, add a fixed volume of the sensor working solution to each well.

  • Add a specific volume of the saccharide standard solutions and the unknown sample to their respective wells. Include a blank control with only the sensor and buffer.

  • Incubate the microplate at a controlled temperature for a specific period to allow for the binding reaction to reach equilibrium.

  • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Plot a calibration curve of fluorescence intensity versus saccharide concentration for the standards.

  • Determine the concentration of the saccharide in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Detection_Workflow cluster_detection Detection Prepare_Solutions Prepare Sensor and Saccharide Solutions Mix_in_Plate Mix Sensor and Samples in 96-well Plate Prepare_Solutions->Mix_in_Plate Incubate Incubate for Binding Mix_in_Plate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Plot_Calibration Plot Calibration Curve Measure_Fluorescence->Plot_Calibration Determine_Concentration Determine Unknown Concentration Plot_Calibration->Determine_Concentration Result Analyte Concentration Determine_Concentration->Result

Caption: Experimental workflow for saccharide detection using a fluorescent boronic acid sensor.

Conclusion

This compound serves as a valuable platform for the development of sensors for diol-containing molecules. By understanding the fundamental principles of boronic acid-diol interactions and employing rational design strategies, researchers can create highly sensitive and selective sensors for various applications in diagnostics, drug discovery, and environmental monitoring. The protocols and data presented here provide a foundation for scientists and professionals to explore the potential of this compound and its derivatives in their research and development endeavors.

References

Application Notes and Protocols: 3-Methoxybenzeneboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzeneboronic acid, also known as 3-methoxyphenylboronic acid, is a highly versatile organoboron compound that has become an indispensable building block in the field of material science. Its utility is primarily anchored in its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] The presence of the methoxy group (-OCH₃) at the meta-position on the phenyl ring enhances reactivity and solubility while also acting as an electron-donating group, allowing for the fine-tuning of the electronic and photophysical properties of target materials.[1][3]

These attributes make this compound a key intermediate in the synthesis of a wide array of advanced materials, including conjugated polymers for organic electronics, fluorescent probes for biological imaging, and complex molecular architectures for drug discovery.[1][4] This document provides detailed application notes, experimental protocols, and performance data for its use in several key areas of material science.

Application 1: Synthesis of Conjugated Polymers for Organic Electronics

Application Note:

In the field of organic electronics, this compound serves as a crucial monomer for the synthesis of π-conjugated polymers. These polymers are the active components in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4] Through Suzuki Polycondensation, a step-growth polymerization, this boronic acid can be reacted with dihaloaromatic compounds to build a polymer backbone.[5] The electron-donating nature of the methoxy group helps to raise the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer, which can be used to tune the material's bandgap, emission color, and charge-transport properties. The solubility imparted by the methoxy group also aids in the solution-based processing and fabrication of thin films for electronic devices.

Quantitative Data: Representative Suzuki Polycondensation

The following table summarizes typical conditions for the synthesis of a conjugated polymer using this compound.

Comonomer AComonomer BCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound2,7-Dibromo-9,9-dioctylfluorenePd(PPh₃)₄ (2%)2M aq. K₂CO₃Toluene9048>90
This compound4,7-DibromobenzothiadiazolePd₂(dba)₃ (1.5%) / P(o-tol)₃ (6%)K₃PO₄Dioxane/H₂O10024>85

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(3-methoxy-phenylene)]

This protocol describes a representative Suzuki polycondensation reaction.

Materials:

  • This compound (1.0 mmol, 152 mg)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol, 548 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol, 552 mg) dissolved in 2 mL deionized water

  • Anhydrous Toluene (20 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 20 mL of anhydrous toluene followed by 2 mL of the 2M aqueous potassium carbonate solution.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of rapidly stirring methanol to precipitate the polymer.

    • Filter the polymer using a Büchner funnel and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • To further purify, redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Visualization: Polymer Synthesis and Device Fabrication Workflow

G cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Reactants This compound + Dihaloarene Monomer Coupling Suzuki Polycondensation (Pd Catalyst, Base) Reactants->Coupling Purification Precipitation & Washing Coupling->Purification Polymer Purified Conjugated Polymer Purification->Polymer Solution Polymer Solution (in Organic Solvent) Polymer->Solution SpinCoat Spin-Coating on Substrate (ITO) Solution->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Device OLED / OFET Device Anneal->Device

Caption: Workflow for conjugated polymer synthesis and device fabrication.

Application 2: Development of Fluorescent Sensors

Application Note:

This compound is a valuable precursor for designing fluorescent sensors, particularly for detecting saccharides like glucose.[1] The boronic acid functional group can reversibly bind with 1,2- or 1,3-diols, which are common in sugars, to form stable cyclic esters.[1] This binding event can be engineered to induce a change in the fluorescence of a nearby fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The methoxy group can be used to modulate the electronic properties of the aromatic system, thereby influencing the sensor's pKa, quantum yield, and binding affinity.[6] This application is highly relevant in the medical field for developing continuous glucose monitoring systems.[1]

Quantitative Data: Photophysical Properties of a Boronic Acid-based Sensor

This table shows representative data for a fluorescent sensor incorporating a this compound recognition site. Data is adapted from similar systems.[6]

AnalyteStateExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)pKa
NoneFree Sensor3504500.357.8
Glucose (10 mM)Bound3504500.65 (Fluorescence Turn-ON)7.2

Experimental Protocol: Synthesis of a Quinolinium-based Fluorescent Sensor

This protocol is a representative one-step synthesis adapted from known procedures for similar sensor molecules.[6]

Materials:

  • 3-(Bromomethyl)phenylboronic acid (1.0 mmol, 215 mg)

  • 6-Methoxyquinoline (1.1 mmol, 175 mg)

  • Acetonitrile (20 mL)

  • Standard reflux glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(bromomethyl)phenylboronic acid and 6-methoxyquinoline in 20 mL of acetonitrile.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 82 °C). Stir for 24 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The product, a quinolinium salt, will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified sensor molecule under vacuum. Characterize the final product using NMR and Mass Spectrometry.

Visualization: Glucose Sensing Mechanism

G cluster_sensor Sensor States Free Low Fluorescence State (Quenched) Bound High Fluorescence State (Signal ON) Free->Bound + Glucose BoronicAcid Boronic Acid Recognition Site Bound->Free - Glucose Glucose Glucose (Diol) Glucose->Bound Binding Event BoronicAcid->Free Quenching

Caption: Mechanism of a "turn-on" fluorescent glucose sensor.

Application 3: General Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura coupling is one of the most robust and widely used reactions in organic synthesis.[2] this compound is an excellent coupling partner for reacting with various aryl and vinyl halides or triflates. This reaction facilitates the construction of biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, high yields, and the commercial availability of numerous coupling partners.[5]

Quantitative Data: Suzuki Coupling Reaction Yields

The following table provides representative yields for the coupling of this compound with various aryl halides.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
IodobenzenePd/BC (0.05%)K₂CO₃H₂O853.53-Methoxybiphenyl>95
BromobenzenePd(PPh₃)₄ (2%)Na₂CO₃Toluene/EtOH/H₂O80123-Methoxybiphenyl~93
ChlorobenzenePd/BC (0.05%)K₂CO₃H₂O853.53-Methoxybiphenyl91[7]
4-BromoacetophenonePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O10064-Acetyl-3'-methoxybiphenyl~96

Experimental Protocol: Synthesis of 3-Methoxybiphenyl

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.[7][8]

Materials:

  • This compound (5.0 mmol, 760 mg)

  • Chlorobenzene (6.0 mmol, 0.61 mL, 675 mg)

  • Potassium Carbonate (K₂CO₃) (10.0 mmol, 1.38 g)

  • Heterogeneous Pd/BC catalyst (0.05 mol% Pd) or Pd(PPh₃)₄ (2 mol%, 116 mg)

  • Solvent (e.g., 15 mL H₂O or 15 mL Toluene/Ethanol mixture)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, chlorobenzene, potassium carbonate, and the palladium catalyst.

  • Solvent Addition: Add the chosen solvent (e.g., 15 mL of deionized water).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 3.5 to 12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • If a heterogeneous catalyst was used, filter it off and wash with ethyl acetate.

    • If a homogeneous catalyst was used, dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 3-methoxybiphenyl.

Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA R¹-Pd(II)L₂-X Pd0->OA Oxidative Addition TM R¹-Pd(II)L₂-R² OA->TM Transmetalation TM->Pd0 Reductive Elimination RE R¹-R² TM->RE RX R¹-X (Aryl Halide) RX->OA Boronic R²-B(OH)₂ (Boronic Acid) Boronic->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

References

Application Notes and Protocols for Regioselective Reactions with 3-Methoxybenzeneboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key regioselective reactions involving 3-methoxybenzeneboronic acid and its derivatives. These reactions are powerful tools in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Directed ortho-Metalation (DoM) of this compound Pinacol Ester

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group of this compound derivatives acts as a strong directing group, enabling deprotonation at the C2 position. Due to the reactivity of the boronic acid moiety with organolithium bases, protection as a pinacol ester is typically required.

Logical Workflow for Directed ortho-Metalation

DoM_Workflow cluster_protection Step 1: Protection cluster_metalation Step 2: Directed ortho-Metalation cluster_electrophile Step 3: Electrophilic Quench 3-MBA 3-Methoxybenzene- boronic Acid Protected_MBA 3-Methoxybenzeneboronic Acid Pinacol Ester 3-MBA->Protected_MBA  Protection Pinacol Pinacol Pinacol->Protected_MBA Lithiated_Intermediate Ortho-Lithiated Intermediate Protected_MBA->Lithiated_Intermediate  Deprotonation at C2 Base Strong Base (e.g., s-BuLi/TMEDA) Base->Lithiated_Intermediate Functionalized_Product 2-Substituted-3-methoxy- benzeneboronic Acid Pinacol Ester Lithiated_Intermediate->Functionalized_Product  Electrophilic  Substitution Electrophile Electrophile (E+) Electrophile->Functionalized_Product

Caption: Logical workflow for the directed ortho-metalation of this compound pinacol ester.

Experimental Protocol: Directed ortho-Metalation and Iodination

This protocol describes the ortho-iodination of this compound pinacol ester.

Materials:

  • This compound pinacol ester

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound pinacol ester (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi (1.2 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.3 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 2-iodo-3-methoxybenzeneboronic acid pinacol ester.

Quantitative Data: DoM of this compound Pinacol Ester
Electrophile (E+)ProductYield (%)
I₂2-Iodo-3-methoxybenzeneboronic acid pinacol ester85
DMF2-Formyl-3-methoxybenzeneboronic acid pinacol ester78
Me₃SiCl2-(Trimethylsilyl)-3-methoxybenzeneboronic acid pinacol ester92

Regioselective Suzuki-Miyaura Cross-Coupling Reactions

3-Methoxyphenylboronic acid is a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds.[1] The regioselectivity of these reactions can be controlled, particularly when using dihalogenated coupling partners.

Experimental Workflow: Microwave-Assisted Suzuki-Miyaura Coupling

Suzuki_Workflow Reactants 3-Methoxyphenylboronic Acid + 2,4-Dichloropyrimidine Reaction_Vessel Microwave Vial Reactants->Reaction_Vessel Catalyst_System Pd(PPh₃)₄ (catalyst) + K₂CO₃ (base) Catalyst_System->Reaction_Vessel Solvent 1,4-Dioxane/Water Solvent->Reaction_Vessel Microwave Microwave Irradiation (15 min, 100 °C) Reaction_Vessel->Microwave Workup Workup and Purification Microwave->Workup Product 2-Chloro-4-(3-methoxyphenyl)pyrimidine Workup->Product

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling with 2,4-Dichloropyrimidine

This protocol details a rapid, microwave-assisted method for the regioselective coupling of 3-methoxyphenylboronic acid with 2,4-dichloropyrimidine. The reaction preferentially occurs at the more reactive C4 position of the pyrimidine ring.

Materials:

  • 3-Methoxyphenylboronic acid

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(3-methoxyphenyl)pyrimidine.

Quantitative Data: Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid
Aryl HalideProductYield (%)Regioselectivity
2,4-Dichloropyrimidine2-Chloro-4-(3-methoxyphenyl)pyrimidine72C4 selective
1-Bromo-3-iodobenzene3-Bromo-3'-methoxy-1,1'-biphenyl88C1 selective
2,5-Dibromopyridine2-Bromo-5-(3-methoxyphenyl)pyridine75C5 selective

Regioselective Rieche Formylation

The Rieche formylation allows for the introduction of a formyl group onto electron-rich aromatic rings. In the case of 3-methoxyphenylboronic acid, this reaction proceeds with high regioselectivity, yielding a single product.

Experimental Protocol: Rieche Formylation of 3-Methoxyphenylboronic Acid

Materials:

  • 3-Methoxyphenylboronic acid

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methoxyphenylboronic acid (1.0 equiv) in DCM, add FeCl₃ (1.2 equiv) at 0 °C under an argon atmosphere.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add dichloromethyl methyl ether (1.0 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with 10% HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography on silica gel to afford 2-formyl-5-methoxyphenylboronic acid.[2]

Quantitative Data: Rieche Formylation of Methoxyphenylboronic Acids
SubstrateLewis AcidProduct(s)Yield (%)
3-Methoxyphenylboronic acidFeCl₃2-Formyl-5-methoxyphenylboronic acid4b (modest)
2-Methoxyphenylboronic acidAgOTf4-Methoxybenzaldehyde-
4-Methoxyphenylboronic acidAgOTf4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25)-

Application in Drug Development

Regioselective reactions of this compound and its derivatives are instrumental in the synthesis of various active pharmaceutical ingredients (APIs) and other biologically active molecules.

Synthesis of Boscalid Analogues

Boscalid is a widely used fungicide. Its synthesis involves a key Suzuki-Miyaura cross-coupling step to form a biaryl scaffold.[1][2][3][4][5] By employing derivatives of this compound in place of the standard arylboronic acid, novel analogues of Boscalid with potentially modified biological activity can be synthesized.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products with potent anticancer activity that function by inhibiting tubulin polymerization.[6][7][8] The synthesis of various combretastatin analogues relies on the Suzuki-Miyaura coupling to construct the characteristic stilbene or biaryl core. The use of 3-methoxyphenylboronic acid allows for the introduction of the methoxy-substituted phenyl ring, a key structural feature for biological activity in many analogues.[6][7]

Workflow for Synthesis of a Combretastatin Analogue Core

Combretastatin_Workflow Reactants 3-Methoxyphenylboronic Acid + Vinyl Halide/Triflate Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst_System Palladium Catalyst + Base Catalyst_System->Reaction Intermediate Stilbene Intermediate Reaction->Intermediate Further_Steps Further Functionalization / Deprotection Intermediate->Further_Steps Product Combretastatin Analogue Further_Steps->Product

Caption: General workflow for the synthesis of a combretastatin analogue core using Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving 3-Methoxybenzeneboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound with aryl halides, presented in a question-and-answer format.

Q1: My reaction yield is low or the reaction is incomplete. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Boronic Acid Instability: this compound, like other boronic acids, can be susceptible to degradation over time, particularly through protodeboronation. It is advisable to use freshly purchased or properly stored boronic acid. If degradation is suspected, consider using more stable derivatives like pinacol esters.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive halides like aryl chlorides, more active catalyst systems are often required.[1]

    • Solvent and Base Purity: Ensure that solvents are anhydrous (if the protocol requires it) and have been properly degassed. The purity of the base is also crucial for the reaction's success.

  • Catalyst and Ligand Issues:

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of palladium black (precipitated, inactive palladium). Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[2]

    • Inappropriate Ligand Choice: For electron-rich substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. If using a simple ligand like triphenylphosphine (PPh₃) results in low yield, consider switching to a more advanced Buchwald-type ligand (e.g., SPhos, XPhos).

  • Reaction Conditions:

    • Insufficient Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3][4] Ensure that at least 2-3 equivalents of a suitable base are used.

    • Suboptimal Temperature: While many Suzuki couplings require heating, excessive temperatures can lead to catalyst decomposition and side reactions. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate. However, it is important to monitor for byproduct formation.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.

  • Improve Degassing: The most frequent cause of homocoupling is inadequate removal of oxygen from the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules. Employ rigorous degassing techniques such as sparging with an inert gas for an extended period or using several freeze-pump-thaw cycles.[2]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[2]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different bases may be necessary to find conditions that favor the desired cross-coupling over homocoupling.

Q3: I am struggling with the purification of my product from the reaction mixture. What are some common impurities and how can I remove them?

A3: Purification can be challenging due to the presence of various byproducts and residual reagents.

  • Common Impurities:

    • Homocoupled Boronic Acid: This byproduct can sometimes have similar polarity to the desired product, making chromatographic separation difficult.

    • Protodeboronated Starting Material: The boronic acid can be replaced by a hydrogen atom, leading to the formation of anisole from this compound.

    • Residual Catalyst and Ligands: Palladium residues and phosphine oxides (from ligand oxidation) are common impurities.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some water-soluble impurities. Washing with a mild acid or base can help remove basic or acidic impurities, respectively.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying Suzuki coupling products. Careful selection of the eluent system is crucial for achieving good separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the Suzuki coupling reaction?

A: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻). This "ate" complex then undergoes transmetalation with the palladium center more readily than the neutral boronic acid.[3][4]

Q: Which palladium catalyst is best for coupling with this compound?

A: The optimal catalyst can depend on the specific aryl halide being used. For simple, activated aryl halides, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for more challenging substrates, particularly electron-rich or sterically hindered aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior yields.[5]

Q: What is the best solvent for a Suzuki coupling reaction with this compound?

A: A variety of solvents can be used, and the optimal choice depends on the substrates and other reaction conditions. Common solvents include toluene, 1,4-dioxane, and DMF, often in combination with water to dissolve the inorganic base.[1] For instance, a high yield (91%) has been reported for the coupling of chlorobenzene with 3-methoxyphenylboronic acid using water as the solvent.[6] Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed.

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling with Methoxy-Substituted Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Chlorobenzene3-Methoxyphenylboronic acidPd/BC (0.05)-K₂CO₃ (2)H₂O853.591[6]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801285
5-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane90892[7]
4-BromoacetophenonePhenylboronic acidPd-complex 7 (0.5)-KOH (2)H₂O100196[8]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-801285[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (toluene, ethanol, and water) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid optimization and small-scale synthesis.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 1,4-dioxane to the vial and seal it with a cap.

  • Place the vial in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_boronate_formation Boronate Formation Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'B(OH)₂ (this compound) BoronicAcid->Boronate Boronate->Transmetalation PdII_biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckCatalyst Evaluate Catalyst System (Deactivation, Ligand Choice) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (Temperature, Base Equivalents, Degassing) Start->CheckConditions OptimizeReagents Use Fresh Reagents Consider Boronic Ester CheckReagents->OptimizeReagents OptimizeCatalyst Switch to Pd(0) Source Use Bulky, Electron-Rich Ligand CheckCatalyst->OptimizeCatalyst OptimizeConditions Adjust Temperature Screen Bases Improve Degassing CheckConditions->OptimizeConditions Success Improved Yield OptimizeReagents->Success OptimizeCatalyst->Success OptimizeConditions->Success

References

Technical Support Center: 3-Methoxybenzeneboronic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3-Methoxybenzeneboronic acid in chemical synthesis. The information is tailored to address common challenges and side reactions encountered during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Common Side Reactions

Researchers utilizing this compound may encounter several common side reactions that can impact the yield and purity of the desired product. The primary competing reactions are protodeboronation and homocoupling. Understanding the factors that promote these side reactions is crucial for developing robust and efficient synthetic protocols.

IssuePotential CauseRecommended SolutionExpected Outcome
Low yield of desired cross-coupled product with significant formation of anisole. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous basic conditions.[1]- Optimize reaction temperature: Lower the reaction temperature to the minimum required for efficient coupling. - Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Choice of base: Use a milder base or a non-aqueous base if compatible with the reaction. The effect of the base can be significant.[2][3][4] - Use of boronic esters: Consider converting the boronic acid to a more stable derivative like a pinacol ester, which can undergo slow release of the boronic acid under the reaction conditions.Increased yield of the desired product and a reduction in the formation of anisole as a byproduct.
Formation of 3,3'-dimethoxybiphenyl as a significant byproduct. Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium catalyst precursors.[5]- Thoroughly degas all solvents and reagents: Use techniques such as sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.[6] - Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas. - Choice of palladium source: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid the in situ reduction of Pd(II) species, which can sometimes facilitate homocoupling.Minimized formation of the homocoupled byproduct, leading to a cleaner reaction profile and easier purification.
Inconsistent reaction outcomes and yields. Reagent Quality and Reaction Setup: Degradation of the boronic acid, impure solvents or base, or improper reaction setup can lead to variability.- Use fresh or properly stored this compound: Boronic acids can dehydrate to form boroxines or degrade over time. - Ensure high-purity reagents: Use anhydrous solvents (if required by the protocol) and high-quality bases. - Consistent experimental setup: Ensure efficient stirring and consistent heating.Improved reproducibility and more reliable reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The two most common side products are anisole and 3,3'-dimethoxybiphenyl. Anisole is the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. 3,3'-Dimethoxybiphenyl is formed through the homocoupling of two molecules of this compound.

Q2: How does the choice of base affect the formation of side products?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle and can significantly influence the extent of side reactions. Strong aqueous bases can promote protodeboronation. The basicity and the nature of the cation can affect the reaction outcome.[2][3] For instance, in some systems, milder bases like K₂CO₃ or K₃PO₄ may be preferred over stronger bases like NaOH to minimize protodeboronation.[7] The optimal base should be determined experimentally for each specific reaction.

Q3: Can the presence of oxygen really impact my reaction?

A3: Yes, the presence of molecular oxygen can significantly promote the homocoupling of boronic acids.[5] It is believed that oxygen can play a role in the oxidative cycle of the palladium catalyst that leads to the dimerization of the boronic acid. Therefore, it is crucial to perform Suzuki-Miyaura reactions under an inert atmosphere with properly degassed solvents to minimize this side reaction.[6]

Q4: Is there a way to monitor the progress of my reaction and the formation of side products?

A4: Yes, you can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These methods can help you track the consumption of your starting materials and the formation of both the desired product and the major side products, allowing you to optimize reaction times and conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Side Products

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, with an emphasis on minimizing protodeboronation and homocoupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.[6]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent to the flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during a Suzuki-Miyaura coupling and the formation of side products, the following diagrams illustrate the key pathways.

Suzuki_Miyaura_Cycle cluster_main Desired Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetal Ar'B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Side_Reactions cluster_side Common Side Reactions cluster_proto Protodeboronation cluster_homo Homocoupling BoronicAcid 3-Methoxybenzene- boronic Acid Proto H₂O / Base or Acid BoronicAcid->Proto Homo Pd Catalyst / O₂ BoronicAcid->Homo Anisole Anisole (Side Product 1) Proto->Anisole Biphenyl 3,3'-Dimethoxybiphenyl (Side Product 2) Homo->Biphenyl Troubleshooting_Logic Start Low Yield or Impure Product CheckAnisole Anisole Detected? Start->CheckAnisole CheckBiphenyl 3,3'-Dimethoxybiphenyl Detected? CheckAnisole->CheckBiphenyl No OptimizeProto Actions: - Lower Temperature - Shorter Time - Change Base CheckAnisole->OptimizeProto Yes OptimizeHomo Actions: - Degas Solvents - Inert Atmosphere - Use Pd(0) Source CheckBiphenyl->OptimizeHomo Yes ReviewReagents Review Reagent Quality and Experimental Setup CheckBiphenyl->ReviewReagents No OptimizeProto->CheckBiphenyl OptimizeHomo->ReviewReagents Success Improved Yield and Purity ReviewReagents->Success

References

Technical Support Center: Enhancing the Efficiency of 3-Methoxybenzeneboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction efficiency of Suzuki-Miyaura couplings involving 3-Methoxybenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound Suzuki couplings?

Low or no yield in Suzuki couplings with this compound can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:

  • Inadequate Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Insufficient degassing of the reaction mixture can lead to catalyst oxidation and inactivation.[1]

  • Reagent Quality: The purity of all reactants is critical. This compound can be susceptible to degradation, and the quality of the aryl halide, base, and solvent can significantly impact the reaction outcome.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all interconnected and crucial for a successful reaction. An inappropriate combination of these parameters is a frequent cause of low yields.

  • Catalyst and Ligand Issues: The palladium catalyst may be deactivated or the phosphine ligands may have oxidized. The choice of ligand is also critical and should be appropriate for the specific substrates being coupled.

Q2: How can I minimize the formation of homocoupling byproducts of this compound?

Homocoupling of boronic acids is a common side reaction that reduces the yield of the desired product.[1] Several strategies can be employed to minimize this:

  • Rigorous Degassing: Since oxygen can promote homocoupling, ensuring a thoroughly deoxygenated reaction environment is the most critical step.[1] This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Use of Excess Aryl Halide: Using a slight excess of the aryl halide can favor the cross-coupling pathway over the homocoupling of the boronic acid.

  • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby suppressing the homocoupling side reaction.

Q3: What is protodeboronation and how can it be prevented in my reaction?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of anisole from this compound and reducing the overall yield. This is often promoted by the presence of water and certain bases. To mitigate protodeboronation:

  • Use of Anhydrous Conditions: When possible, using anhydrous solvents and reagents can reduce the extent of protodeboronation.

  • Choice of Base: The selection of the base is important. In some cases, weaker bases or fluoride-based bases like CsF or KF can be effective in promoting the coupling reaction while minimizing protodeboronation.

  • Use of Boronic Esters: Converting the this compound to a more stable boronic ester, such as a pinacol ester, can significantly reduce the susceptibility to protodeboronation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms: TLC or GC-MS analysis shows a large amount of unreacted starting materials (this compound and/or the aryl halide) and little to no desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate and yield.
Incorrect Solvent System The solvent needs to solubilize all components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal. The ratio of the organic solvent to water can be a key parameter to optimize.
Reaction Temperature Too Low Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing it (e.g., from 80 °C to 100 °C) may improve the yield. However, be aware that excessively high temperatures can lead to catalyst decomposition.
Issue 2: Formation of Significant Side Products

Symptoms: TLC or GC-MS analysis shows the desired product along with significant amounts of impurities, such as the homocoupling product of this compound or the dehalogenated aryl starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Suboptimal Base Certain bases can promote side reactions. If dehalogenation is a significant issue, consider switching from a hydroxide or alkoxide base to a carbonate or phosphate base.
Incorrect Stoichiometry Ensure the stoichiometry of the reactants is correct. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to increased homocoupling.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid derivatives, providing a baseline for optimizing the coupling of this compound.

Table 1: Effect of Different Bases on Yield

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃iPrOH/H₂O60195
24-BromoanisolePhenylboronic acidNa₂CO₃iPrOH/H₂O60192
34-BromoanisolePhenylboronic acidK₃PO₄iPrOH/H₂O60188
44-BromobenzaldehydePhenylboronic acidK₂CO₃iPrOH/H₂O600.598

Data adapted from a study on various aryl bromides.[2]

Table 2: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)PPh₃K₃PO₄Dioxane/H₂O1001525
23-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O1001592
34-BromoanisolePhenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃Toluene/H₂O801285
44-ChlorotoluenePhenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Dioxane1002491

Data compiled and adapted from various sources on Suzuki-Miyaura couplings of heteroaryl and aryl halides.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base setup Combine Reagents in Flask reagents->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent purge Purge with Inert Gas setup->purge purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat cool Cool to Room Temp heat->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki cluster_check Initial Checks cluster_optimization Parameter Optimization cluster_side_reactions Side Reaction Issues start Low Yield or No Reaction check_reagents Reagent Quality? (Fresh, Pure) start->check_reagents check_inert Inert Atmosphere? (Proper Degassing) start->check_inert homocoupling Homocoupling? (Excess Boronic Acid Homodimer) start->homocoupling protodeboronation Protodeboronation? (Loss of Boronic Acid Group) start->protodeboronation optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) check_reagents->optimize_base Yes solution_reagents Use fresh, pure reagents check_reagents->solution_reagents No check_inert->optimize_base Yes solution_inert Improve degassing procedure check_inert->solution_inert No optimize_solvent Vary Solvent/Water Ratio (Dioxane, Toluene, THF) optimize_base->optimize_solvent optimize_catalyst Change Catalyst/Ligand (e.g., use Buchwald ligands) optimize_solvent->optimize_catalyst optimize_temp Increase Temperature optimize_catalyst->optimize_temp solution_homocoupling Rigorously degas, use excess aryl halide homocoupling->solution_homocoupling solution_proto Use anhydrous conditions or a boronic ester protodeboronation->solution_proto

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Catalyst Selection for 3-Methoxybenzeneboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling of 3-Methoxybenzeneboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions involving this compound. The advice is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: I am observing very low or no product yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve it?

Answer:

Low yield with this compound, an electron-rich boronic acid, can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-rich boronic acids, more robust catalyst systems are often required. Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are known to be effective for challenging couplings.[1]

  • Base Selection: The choice of base is critical for the transmetalation step. For this compound, a moderately strong base is typically effective. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous, especially in non-aqueous solvents.

  • Solvent System: The solubility of all components is crucial. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or acetone/water) often proves beneficial.[2] The aqueous portion can aid in dissolving the base and facilitate the catalytic cycle.

  • Reaction Temperature: While many Suzuki couplings require heat (typically 60-110 °C), excessive temperatures can lead to catalyst decomposition and side reactions.[3] If you are observing low yield at a moderate temperature (e.g., 80 °C), a careful increase in temperature might improve the reaction rate. However, monitor the reaction closely for signs of degradation.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen.[4] Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation. Employ rigorous degassing techniques such as several freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.

Question 2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?

Answer:

Homocoupling (the formation of 3,3'-dimethoxybiphenyl) is a common side reaction, particularly with electron-rich boronic acids. Here are strategies to mitigate it:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[4] Ensure your degassing procedure is thorough.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous over a Pd(II) source such as Pd(OAc)₂. The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid and lead to homocoupling.[4]

  • Control Reagent Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling. Experimenting with different bulky phosphine ligands may help to suppress the undesired side reaction.

Question 3: My reaction starts but then stalls, leaving unreacted starting materials. What could be the cause?

Answer:

Reaction stalling can be indicative of catalyst deactivation. Here are some potential causes and solutions:

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions for the entire duration of the reaction, often indicated by the formation of palladium black.[2] Using a more robust ligand, such as a Buchwald-type biarylphosphine ligand, can help stabilize the catalyst.

  • Insufficient Base: Ensure that you are using a sufficient excess of the base (typically 2-3 equivalents relative to the limiting reagent). An inadequate amount of base can halt the catalytic cycle.

  • Product Inhibition: In some cases, the product of the reaction may coordinate to the palladium center and inhibit further catalytic turnover. Switching to a different ligand that promotes faster reductive elimination can sometimes alleviate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki-Miyaura coupling of this compound with an aryl bromide?

A1: A reliable starting point is to use a combination of a palladium precursor like Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand such as SPhos (2-4 mol%).[1] This combination is known to be effective for a wide range of Suzuki-Miyaura couplings, including those with electron-rich boronic acids.

Q2: How does the methoxy group on the boronic acid affect the reaction?

A2: The methoxy group is an electron-donating group, which makes the aryl ring of the boronic acid more electron-rich. This can increase the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, it can also make the boronic acid more susceptible to side reactions like protodeboronation and homocoupling.

Q3: Is it necessary to use anhydrous solvents?

A3: Not always. In fact, many Suzuki-Miyaura reactions benefit from the presence of water, which helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[2] However, the specific requirements will depend on the other reagents and the catalyst system being used. Always refer to a specific protocol when available. If using a water-sensitive base or reagent, then anhydrous conditions are necessary.

Q4: Can I use an aryl chloride as a coupling partner for this compound?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[5] To achieve a successful coupling with an aryl chloride, a more active catalyst system is typically required. This often involves the use of highly active phosphine ligands like the Buchwald ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.

Data Presentation: Catalyst System Performance

The following table summarizes various catalyst systems and conditions for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing a comparative overview of their effectiveness.

Aryl Boronic AcidCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
Phenylboronic acid5-IodovanillinPd(OAc)₂ (1)NoneAmberlite IRA-400(OH)Water/Ethanol60-
o-Tolylboronic acid4-IodoanisolePd(OAc)₂ (0.02)NoneK₂CO₃ (2.5)Acetone/WaterReflux90.3
Phenylboronic acid4-BromoanisolePd-bpydc-Nd-K₂CO₃---
(E)-octenylboronic acid pinacol esterBromobenzenePd(OAc)₂ (5)SPhos (10)K₂CO₃ (1.2)DMF90-
4-Methoxyphenylboronic acidIodobenzenePd/BC (0.05)NoneK₂CO₃ (2)Water8598

Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand in dioxane if conducting multiple reactions.

  • Evacuate and backfill the reaction vial with an inert gas (Argon or Nitrogen) three times.

  • Add the dioxane, followed by the degassed water via syringe.

  • Add the palladium precursor and ligand (or the stock solution) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Solvent, Degassing) start->check_conditions optimize_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->optimize_base optimize_catalyst Screen Alternative Catalysts/Ligands (e.g., Pd₂(dba)₃, SPhos, XPhos) check_catalyst->optimize_catalyst optimize_temp Adjust Temperature check_conditions->optimize_temp improve_degassing Improve Degassing Protocol (Freeze-Pump-Thaw) check_conditions->improve_degassing success Improved Yield optimize_catalyst->success optimize_base->success optimize_temp->success improve_degassing->success

Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Solvent effects on 3-Methoxybenzeneboronic acid reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is the technical support center guide on the solvent effects on 3-Methoxybenzeneboronic acid reactivity.

Welcome to the technical support center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, with a focus on the role of the solvent.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am observing a very low yield of my desired biaryl product when using this compound. What are the potential solvent-related causes and solutions?

A: Low yield is a common issue in Suzuki-Miyaura coupling reactions and can stem from several factors where the solvent plays a critical role. A systematic approach to troubleshooting is recommended.

  • Poor Reagent Solubility: this compound, the aryl halide, and the base must be sufficiently soluble in the reaction medium. While this compound has good solubility in many organic solvents, the base (e.g., K₂CO₃, K₃PO₄) often requires an aqueous phase to be effective.[1][2]

    • Troubleshooting:

      • Use a Biphasic System: Employ a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water, THF/Water).[1] The water solubilizes the inorganic base, facilitating the transmetalation step, which is crucial for the catalytic cycle.[3]

      • Optimize Solvent Ratio: The ratio of the organic solvent to water is a key parameter. An excess of the aqueous phase can dilute the reagents, while too little may not sufficiently dissolve the base.[4] A common starting point is a 3:1 or 4:1 ratio of organic solvent to water.[1][5]

      • Consider Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective as they can dissolve a wider range of reactants.[1] An aqueous mixture of DMF has been shown to give high yields in some Suzuki couplings.[6]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1][3]

    • Troubleshooting:

      • Degas Your Solvent: Before use, thoroughly degas all solvents to remove dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[3]

      • Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a strictly inert atmosphere.[3][7]

      • Check Solvent Purity: Impurities in solvents, sometimes from their manufacturing process, can act as catalyst poisons.[4] Using high-purity or freshly distilled solvents is recommended if catalyst poisoning is suspected.[4]

  • Incorrect Base/Solvent Combination: The effectiveness of a base is highly dependent on the solvent system.[1]

    • Troubleshooting: Screen different base and solvent combinations. For example, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃, but their solubility and reactivity profile will change with the solvent.[8]

Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as anisole (from protodeboronation) or 3,3'-dimethoxybiphenyl (from homocoupling). How can the solvent choice mitigate this?

A: The formation of side products is often linked to the stability of the boronic acid in the reaction medium.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be mediated by water and is pH-dependent.[9]

    • Troubleshooting:

      • Control Water Content: While water is often necessary, an excessive amount or prolonged reaction times at high temperatures can promote protodeboronation.[9][10] Try reducing the proportion of water in your solvent system.

      • Use Anhydrous Conditions (with caution): In some cases, running the reaction under anhydrous conditions with a base soluble in the organic solvent (e.g., KF in dioxane) can prevent this side reaction. However, this may significantly slow down the desired coupling.[10]

      • Convert to Boronate Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.[11] While they are typically less reactive, this strategy can be effective for challenging substrates.[11][12]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3]

    • Troubleshooting: As with preventing catalyst deactivation, the primary solution is to ensure the reaction is rigorously free of oxygen by using degassed solvents and maintaining a robust inert atmosphere.[3]

Issue 3: Reaction Fails to Reach Completion or Stalls

Q: My Suzuki coupling starts but seems to stall before all the starting material is consumed. Could this be a solvent issue?

A: A stalled reaction can be due to catalyst deactivation over time or poor mass transfer between phases.

  • Troubleshooting:

    • Solvent Choice and Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mixing and facilitate the transfer of reagents between the organic and aqueous layers.

    • Solvent Polarity: Solvents can influence the stability of catalytic intermediates.[13] In some systems, polar solvents are proposed to stabilize charged palladium species, which can alter the reaction pathway and efficiency.[13] If your reaction in a nonpolar solvent like toluene stalls, switching to a more polar system like Dioxane/Water or THF/Water may help.[13]

    • Re-evaluate Water Ratio: An incorrect organic/water solvent ratio can lead to a slowdown. Increasing the amount of THF in a THF/water mixture has been shown to slow the reaction, likely by diluting the base.[4] Conversely, an optimized amount of water can lead to quantitative conversion.[4]

Quantitative Data on Solvent Effects

The choice of solvent and its ratio with water can dramatically impact the yield of a Suzuki-Miyaura cross-coupling reaction. The following tables provide representative data on these effects.

Table 1: Effect of Different Solvents on Suzuki Coupling Yield (Data is generalized from a model reaction of 4-iodoanisole and phenylboronic acid and serves as a guideline for trends.)[6]

EntrySolvent System (v/v)Yield (%)
1DMF / H₂O (1:2)91
2Dioxane / H₂O (1:2)85
3THF / H₂O (1:2)82
4EtOH / H₂O (1:2)75
5Acetonitrile / H₂O (1:2)68
6Toluene / H₂O (1:2)65

Table 2: Influence of Dioxane/Water Ratio on Reaction Conversion (Data is generalized from a model reaction involving an unstable boronic acid.)[5][14]

EntrySolvent System (Dioxane:H₂O)Conversion (%)General Observation
13:149Good balance of organic and aqueous phase.
21:1~40Standard condition, often a good starting point.
31:420Excess water may have diluted the organic reactants.
4Pure Dioxane11Poor solubility of the inorganic base limits the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol provides a reliable starting point for optimization.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[1][8]

    • Note: Using a slight excess of the boronic acid is common to drive the reaction to completion.[8]

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition:

    • Prepare your chosen solvent system (e.g., Dioxane/Water 4:1). The solvent must be thoroughly degassed prior to use.

    • Using a cannula or a gas-tight syringe, transfer the degassed solvent into the Schlenk flask containing the reagents.

  • Catalyst Addition:

    • While maintaining a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[1]

    • Note: Using a pre-catalyst or adding the catalyst under a positive flow of inert gas minimizes its exposure to air.

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and relationships in experiments with this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (e.g., 80-110 °C) catalyst->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Aqueous Workup (Extraction) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G Influence of Solvent Properties on Reaction Outcome cluster_solvent Solvent Properties cluster_outcome Reaction Outcome Polarity Polarity Selectivity Selectivity Polarity->Selectivity Can switch pathways Rate Reaction Rate Polarity->Rate Aprotic_Protic Proticity (Aprotic vs. Protic) Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Aprotic_Protic->Side_Reactions Water_Content Water Content Yield Yield Water_Content->Yield Affects base solubility Water_Content->Side_Reactions Promotes protodeboronation Purity Purity Purity->Yield Impurities can poison catalyst

Caption: Logical relationships between solvent properties and reaction outcomes.

G Troubleshooting Flowchart for Low Yield start Low Yield Observed check_inert Is the system fully inert? start->check_inert degas Degas solvents thoroughly. Use Schlenk techniques. check_inert->degas No check_solubility Are all reagents soluble? check_inert->check_solubility Yes degas->check_solubility use_biphasic Use a biphasic system (e.g., Toluene/H2O). check_solubility->use_biphasic No check_base Is the base/solvent combination optimal? check_solubility->check_base Yes optimize_ratio Optimize organic/water ratio. use_biphasic->optimize_ratio optimize_ratio->check_base screen_conditions Screen different bases and solvents. check_base->screen_conditions No success Yield Improved check_base->success Yes screen_conditions->success

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Suzuki Reactions with 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-methoxybenzeneboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki reaction?

A1: The base in a Suzuki-Miyaura coupling plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron compound, in this case, this compound, by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium catalyst more readily than the neutral boronic acid. The base can also influence the formation of the active palladium(0) catalyst from a palladium(II) precatalyst.

Q2: How does the methoxy group on this compound affect the reaction?

A2: The methoxy group is an electron-donating group, which makes the arylboronic acid electron-rich. While this does not inherently prevent the Suzuki coupling, it can influence the reaction kinetics. In some cases, electron-rich boronic acids may be more prone to certain side reactions like protodeboronation, especially under harsh basic conditions.

Q3: Which side reactions are common when using this compound, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. To minimize this, you can use milder bases, shorter reaction times, or protect the boronic acid as a more stable derivative like a pinacol ester or a trifluoroborate salt.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and using a fresh, active palladium catalyst can reduce homocoupling.

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be influenced by the choice of solvent and base.

Q4: Is an aqueous or anhydrous solvent system better for Suzuki reactions with this compound?

A4: Many Suzuki reactions are tolerant of, or even benefit from, the presence of water, especially when using inorganic bases like carbonates and phosphates. Water can help to dissolve the base and facilitate the formation of the active boronate species. However, for substrates that are sensitive to hydrolysis or if protodeboronation is a significant issue, an anhydrous system with an organic-soluble base may be preferred.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Inappropriate base or insufficient amount. 3. Poor quality or degradation of this compound. 4. Inefficient oxidative addition of the aryl halide. 5. Reaction temperature too low.1. Use a fresh palladium source or a more active pre-catalyst. Ensure an inert atmosphere. 2. Screen different bases (see table below). Ensure the base is finely powdered and dry if used in an organic solvent. Use 2-3 equivalents of base. 3. Use fresh boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt. 4. For less reactive aryl halides (e.g., chlorides), use more electron-rich and bulky phosphine ligands. 5. Gradually increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst which can be reduced by the boronic acid.1. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Protodeboronation of this compound 1. Harsh basic conditions. 2. Prolonged reaction time at elevated temperatures. 3. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃ or CsF). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. If using an aqueous system, minimize the amount of water or switch to an anhydrous solvent system.
Incomplete Consumption of Aryl Halide 1. Catalyst deactivation. 2. Insufficiently reactive catalyst system for the specific aryl halide.1. Add a fresh portion of the catalyst. 2. For electron-rich or sterically hindered aryl halides, switch to a more active ligand (e.g., Buchwald-type ligands like SPhos or XPhos).

Data Presentation: Base Selection for Suzuki Reactions

The choice of base can significantly impact the yield of a Suzuki reaction. Below is a summary of commonly used bases and their general applicability in couplings with arylboronic acids like this compound. The optimal base is often dependent on the specific coupling partners and solvent system.

Base Strength Typical Solvents Reported Yields with (3-MeOPh)B(OH)₂ or similar Comments
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂O, Ethanol/H₂O, DMFGood to Excellent[1][2][3]A versatile and commonly used base. Often a good starting point for optimization.
Na₂CO₃ ModerateToluene/H₂O, Ethanol/H₂OGood to Excellent[4]Similar to K₂CO₃, often used in aqueous solvent mixtures.
Cs₂CO₃ StrongDioxane, Toluene, THFGood to Excellent[5][6]More soluble in organic solvents than K₂CO₃. Can be effective in anhydrous conditions. Often used for more challenging couplings.
K₃PO₄ StrongDioxane, Toluene, THFGood to Excellent[5][7]A strong, non-nucleophilic base. Often effective for coupling with less reactive aryl chlorides and in cases where other bases fail.
NaOH/KOH StrongTHF/H₂O, Ethanol/H₂OVariableStrong hydroxides can promote side reactions like protodeboronation, but can be effective in some cases.[4]
Organic Bases (e.g., Et₃N, DIPEA) Weak/ModerateDMF, AcetonitrileGenerally lower yieldsLess commonly used for Suzuki couplings with boronic acids but can be employed in specific applications.

Yields are highly substrate and condition dependent. This table provides a general guideline.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure with Potassium Carbonate in an Aqueous System

This protocol is a good starting point for the coupling of this compound with various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with Cesium Carbonate

This protocol is suitable for substrates that may be sensitive to water.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • SPhos (a Buchwald ligand, 0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and cesium carbonate to a dry Schlenk tube with a magnetic stir bar.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdx R¹-Pd(II)L_n-X oxidative_addition->pdx transmetalation Transmetalation pdx->transmetalation pdr R¹-Pd(II)L_n-R² transmetalation->pdr reductive_elimination Reductive Elimination pdr->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., CO₃²⁻) base->boronate Activation boronate->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) check_reagents->check_catalyst optimize_base Optimize Base (Screen K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->optimize_base optimize_temp Optimize Temperature (Increase gradually) optimize_base->optimize_temp optimize_ligand Optimize Ligand (For unreactive halides) optimize_temp->optimize_ligand side_reactions Analyze for Side Reactions (Homocoupling, Deboronation) optimize_ligand->side_reactions success Successful Coupling optimize_ligand->success No major side reactions degas Improve Degassing Procedure side_reactions->degas Homocoupling Observed milder_base Use Milder Base or Shorter Reaction Time side_reactions->milder_base Deboronation Observed degas->success milder_base->success

Caption: Troubleshooting workflow for Suzuki reactions of this compound.

References

Technical Support Center: Purification of Products from 3-Methoxybenzeneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of reaction products derived from 3-methoxybenzeneboronic acid.

General Troubleshooting

Purification of products from reactions involving this compound, such as Suzuki-Miyaura and Chan-Lam couplings, can present several challenges. Common issues include the presence of unreacted starting materials, catalyst residues, and various side products. The following sections provide guidance on how to address these common problems.

Diagram: General Purification Workflow

Purification Workflow crude_mixture Crude Reaction Mixture workup Aqueous Workup (e.g., Acid-Base Extraction) crude_mixture->workup filtration Filtration (e.g., through Celite®) workup->filtration concentration Concentration filtration->concentration purification_choice Choice of Purification concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Oily Product or Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product chromatography->pure_product recrystallization->pure_product Suzuki Troubleshooting start Purification Issue boronic_acid Boronic Acid Contamination? start->boronic_acid homocoupling Homocoupling Impurity? start->homocoupling oily_product Product is an Oil? start->oily_product solution1 Perform Acid-Base Wash boronic_acid->solution1 Yes solution2 Optimize Chromatography (More Polar Eluent) boronic_acid->solution2 Yes solution3 Optimize Chromatography (Gradient Elution) homocoupling->solution3 Yes solution4 Attempt Recrystallization homocoupling->solution4 If Solid solution5 Use Chromatography oily_product->solution5 Yes ChanLam Purification start Crude Chan-Lam Product extraction Liquid-Liquid Extraction (to remove water-soluble impurities) start->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Primary Purification concentration->purification final_product Isolated Product purification->final_product

Preventing protodeboronation of 3-Methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 3-methoxybenzeneboronic acid during their experiments.

Troubleshooting Guide

Issue: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation

If you are experiencing low yields in your Suzuki-Miyaura coupling reactions with this compound and suspect protodeboronation (the undesired cleavage of the C-B bond) is the culprit, consider the following troubleshooting steps.

1. Reaction Condition Optimization

ParameterRecommendationRationale
pH Maintain neutral or slightly acidic conditions if possible. Avoid strongly basic conditions.Protodeboronation of arylboronic acids is often accelerated at high pH due to the formation of more reactive boronate anions.[1][2][3] The rate of protodeboronation is pH-dependent.[4][5]
Temperature Use the lowest effective temperature for the coupling reaction.Higher temperatures can increase the rate of protodeboronation.[4][6]
Reaction Time Minimize reaction time.Prolonged reaction times can lead to increased degradation of the boronic acid.
Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).While not the primary driver, an inert atmosphere can help prevent oxidative side reactions that may indirectly contribute to degradation.

2. Reagent Selection and Handling

Reagent/ComponentRecommendationRationale
Base Use a weaker base if the reaction tolerates it (e.g., K₃PO₄ instead of NaOH or K₂CO₃).Strong bases significantly promote protodeboronation.[2]
Solvent Use anhydrous solvents.The presence of water is necessary for protodeboronation (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃).[5]
Catalyst Use a highly active palladium catalyst and consider using a precatalyst.A more efficient catalyst can increase the rate of the desired coupling reaction, outcompeting the protodeboronation side reaction.[2] Bulky phosphine ligands, however, may paradoxically promote protodeboronation.[7]
Additives Consider the use of additives like copper or silver salts.These can sometimes accelerate the cross-coupling reaction, thereby reducing the time for protodeboronation to occur.[2]

3. Boronic Acid Stability

StrategyRecommendationRationale
Use of Boronic Esters Convert this compound to a more stable boronic ester, such as a pinacol ester or a MIDA boronate ester.Boronic esters are generally more stable and less prone to protodeboronation.[1][8] MIDA boronates are used in "slow-release" strategies, maintaining a low concentration of the active boronic acid.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] For this compound, this results in the formation of anisole, an undesired byproduct. This side reaction consumes the boronic acid, leading to lower yields in reactions like the Suzuki-Miyaura coupling. The methoxy group is electron-donating, which can make the arylboronic acid more susceptible to protodeboronation compared to those with electron-withdrawing groups.[4][10]

Q2: How can I store this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry place, and refrigerated.[11] It is also recommended to keep it under an inert atmosphere.[12] It is incompatible with strong acids and bases.[11]

Q3: Can I visually detect if protodeboronation has occurred?

A3: Visual detection is unreliable. The most effective way to determine if and to what extent protodeboronation has occurred is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) by identifying and quantifying the anisole byproduct.

Q4: Are there alternative reagents to this compound that are less prone to protodeboronation?

A4: Yes, using boronic acid derivatives can significantly reduce the risk of protodeboronation. The most common alternatives are:

  • Pinacol esters: These are more stable than the corresponding boronic acids.[8]

  • MIDA boronate esters: These are highly stable and can be used in a "slow-release" strategy where the active boronic acid is generated in situ during the reaction.[2]

  • Organotrifluoroborates (e.g., potassium 3-methoxyphenyltrifluoroborate): These salts are also more stable and are used in slow-release approaches.[2]

Q5: What is the mechanism of protodeboronation?

A5: Protodeboronation can proceed through several mechanisms depending on the reaction conditions:

  • Base-catalyzed: In the presence of a base, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in the rate-limiting step.[2][3]

  • Acid-catalyzed: Under acidic conditions, the reaction involves the protonation of the boronic acid.[2][4]

  • Metal-mediated: In some cases, the palladium catalyst used in cross-coupling reactions can also promote protodeboronation.[7]

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method for the protection of an arylboronic acid as its pinacol ester to enhance stability.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • If using THF, add activated molecular sieves to the flask and stir the reaction mixture at room temperature or with gentle heating.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway cluster_storage Storage & Handling cluster_reaction Reaction Environment 3_Methoxybenzeneboronic_Acid This compound (ArB(OH)₂) Protodeboronation Protodeboronation 3_Methoxybenzeneboronic_Acid->Protodeboronation Susceptible to Moisture Moisture (H₂O) Moisture->Protodeboronation Enables High_pH High pH (Base) High_pH->Protodeboronation Accelerates High_Temp High Temperature High_Temp->Protodeboronation Accelerates Anisole Anisole (Ar-H) (Undesired Byproduct) Protodeboronation->Anisole

Caption: Factors leading to the protodeboronation of this compound.

Prevention_Workflow Start Low Yield or Byproduct Formation Suspect_Protodeboronation Suspect Protodeboronation? Start->Suspect_Protodeboronation Option_1 Optimize Reaction Conditions Suspect_Protodeboronation->Option_1 Option_2 Modify Boron Reagent Suspect_Protodeboronation->Option_2 Conditions Lower Temperature Use Weaker Base Anhydrous Solvents Option_1->Conditions Reagent Use Pinacol Ester Use MIDA Boronate Option_2->Reagent Analysis Analyze by NMR/HPLC Conditions->Analysis Reagent->Analysis Success Improved Yield Analysis->Success

Caption: Troubleshooting workflow for preventing protodeboronation.

References

Enhancing the stability of 3-Methoxybenzeneboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 3-Methoxybenzeneboronic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This process is often catalyzed by aqueous conditions, particularly under basic or acidic pH.

  • Oxidation: The boronic acid group can be oxidized, especially in the presence of air or other oxidizing agents. This can lead to the formation of phenol derivatives.

Q2: How does pH affect the stability of this compound?

Q3: What are the recommended storage conditions for this compound and its solutions?

A3:

  • Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.

  • Solutions: It is generally recommended to prepare solutions fresh for use. If storage is necessary, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., -20°C) for a limited time. For instance, a solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[1].

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in a variety of organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1]

  • Tetrahydrofuran (THF)

  • Dioxane

  • Methanol

  • Ethanol

The choice of solvent will depend on the specific application, such as a Suzuki-Miyaura coupling reaction.

Q5: How can I enhance the stability of this compound for use in reactions like Suzuki-Miyaura coupling?

A5: A highly effective method to enhance stability is to convert the boronic acid to a boronate ester. Pinacol esters are the most common and offer increased stability against protodeboronation and oxidation. This allows for easier handling, purification, and often leads to higher yields in coupling reactions.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in solution, particularly in the context of Suzuki-Miyaura coupling reactions.

Problem Potential Cause Troubleshooting Steps
Low or no product yield in Suzuki-Miyaura coupling Degradation of this compound: The boronic acid may have degraded due to improper storage, handling, or reaction conditions (e.g., presence of oxygen, non-optimal pH).1. Use fresh reagent: Ensure the this compound is from a fresh, properly stored batch. 2. Degas solvents: Thoroughly degas all solvents and the reaction mixture to remove oxygen. 3. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen). 4. Convert to a boronate ester: For enhanced stability, convert the boronic acid to its pinacol ester derivative prior to the coupling reaction.
Formation of homocoupling product (biphenyl of 3-methoxybenzene) Oxidative homocoupling of the boronic acid: This is often promoted by the presence of oxygen and a Pd(II) precatalyst.1. Rigorous degassing: Ensure the reaction setup is free of oxygen. 2. Use a Pd(0) source: Employ a Pd(0) catalyst (e.g., Pd(PPh₃)₄) to avoid the in-situ reduction step that can promote homocoupling. 3. Control stoichiometry: Avoid using a large excess of the boronic acid.
Inconsistent reaction outcomes Variable quality of the boronic acid: this compound can exist in equilibrium with its cyclic anhydride (boroxine), leading to variability in the active reagent concentration.1. Dry the reagent: Ensure the boronic acid is thoroughly dried before use to minimize water content. 2. Use a boronate ester: Pinacol esters are more defined and stable, leading to more reproducible results.
Difficulty in purifying the product from residual boron-containing impurities Hydrolysis of boronic acid/ester on silica gel: Boronic acids and their esters can be unstable on silica gel during column chromatography.1. Minimize chromatography time: Run the column as quickly as possible. 2. Use alternative purification methods: Consider recrystallization or distillation if applicable. 3. Use more stable esters: Some boronic esters, like Epin esters, have shown enhanced stability on silica gel compared to pinacol esters.

Experimental Protocols

Protocol 1: Preparation of 3-Methoxyphenylboronic Acid Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or other suitable solvent

  • Magnesium sulfate (anhydrous)

  • Argon or nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) and pinacol (1.0-1.2 equivalents).

  • Add anhydrous diethyl ether as the solvent.

  • Add anhydrous magnesium sulfate (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the suspension to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Methoxyphenylboronic acid pinacol ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

experimental_workflow Workflow for Enhancing Stability and Use in Suzuki Coupling cluster_prep Stabilization Step cluster_reaction Suzuki-Miyaura Coupling cluster_troubleshooting Troubleshooting Loop start This compound esterification Esterification with Pinacol start->esterification ester 3-Methoxyphenylboronic Acid Pinacol Ester esterification->ester coupling Coupling Reaction ester->coupling aryl_halide Aryl Halide aryl_halide->coupling pd_catalyst Pd Catalyst + Base pd_catalyst->coupling product Biaryl Product coupling->product low_yield Low Yield? product->low_yield check_reagents Check Reagent Quality low_yield->check_reagents Yes optimize_conditions Optimize Conditions (Temp, Base) check_reagents->optimize_conditions optimize_conditions->coupling Re-run

Caption: Workflow for stabilizing this compound and its use.

degradation_pathways Degradation Pathways of this compound cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation boronic_acid This compound protic_solvent H₂O, Acid/Base boronic_acid->protic_solvent Leads to oxidant O₂ / Oxidizing Agents boronic_acid->oxidant Leads to anisole Anisole protic_solvent->anisole phenol_deriv 3-Methoxyphenol oxidant->phenol_deriv

Caption: Main degradation routes for this compound.

References

Validation & Comparative

A Comparative Guide to 3-Methoxybenzeneboronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in medicinal chemistry, enabling the construction of complex biaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[2][3] The choice of substituent on the phenylboronic acid ring is critical, as it profoundly influences the reagent's stability, solubility, and reactivity.

This guide provides an objective comparison of 3-methoxybenzeneboronic acid against other substituted phenylboronic acids. We will delve into their performance, supported by experimental data and principles, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. These factors significantly impact the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[4][5]

  • Electronic Effects : The rate of transmetalation is influenced by the nucleophilicity of the carbon atom attached to boron.

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon, generally leading to a faster transmetalation and a higher reaction rate.[4][6]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the ring. This reduces the carbon's nucleophilicity and tends to slow down the reaction.[6]

  • Steric Effects : Bulky substituents, particularly at the ortho position relative to the boronic acid group, can physically impede the approach of the reagents to the palladium center. This steric hindrance can significantly lower the reaction rate and overall yield.[7][8]

The methoxy group (-OCH₃) presents a unique case. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance because of the oxygen's lone pairs delocalizing into the aromatic ring.[9] The net effect depends on its position: the resonance effect is strongest at the ortho and para positions, making it a net electron-donating group in these cases, while the inductive effect is more pronounced from the meta position.[9][10]

Performance Comparison of Substituted Phenylboronic Acids

The following tables summarize key physical properties and illustrative performance data for this compound and its alternatives in a typical Suzuki-Miyaura cross-coupling reaction.

Physical Properties

A compound's physical properties, such as its melting point and acidity (pKa), can influence its handling, stability, and reaction conditions. Aryl boronic acids are generally more acidic than alkyl boronic acids, and this acidity is fine-tuned by substituents.[3]

Phenylboronic Acid DerivativeMolar Mass ( g/mol )Melting Point (°C)pKa
Phenylboronic acid121.932168.83[11]
2-Methoxyphenylboronic acid151.96105-110-
3-Methoxyphenylboronic acid 151.96 160-163 -
4-Methoxyphenylboronic acid151.96204-206-
4-Methylphenylboronic acid135.97258-262-
4-Chlorophenylboronic acid156.39290-
3-Nitrophenylboronic acid166.93298-300-
Note: Melting point data is sourced from Sigma-Aldrich.[12] pKa values can vary based on measurement conditions. A lower pKa indicates a stronger acid, often correlated with the presence of EWGs.
Reactivity in Suzuki-Miyaura Coupling

To illustrate the impact of substituents, the table below presents typical yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole. The conditions are standardized to highlight the inherent reactivity differences.

Phenylboronic AcidSubstituentPositionElectronic EffectIllustrative Yield (%)
4-Methoxyphenylboronic acid-OCH₃ParaStrong EDG (Resonance)95
4-Methylphenylboronic acid-CH₃ParaEDG (Inductive/Hyperconjugation)92
3-Methoxyphenylboronic acid -OCH₃ Meta Weak EDG / Net EWG (Inductive > Resonance) 88
Phenylboronic acid-H-Neutral Reference85
4-Chlorophenylboronic acid-ClParaEWG (Inductive)75
3-Nitrophenylboronic acid-NO₂MetaStrong EWG (Inductive/Resonance)60
2-Methoxyphenylboronic acid-OCH₃OrthoStrong EDG / Steric Hindrance55
Yields are illustrative and based on established reactivity principles for a model reaction under specific, optimized conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/Ethanol/H₂O solvent, 80°C). Actual yields will vary with specific substrates, catalysts, and conditions.

From this data, it is clear that phenylboronic acids with strong electron-donating groups in the para position give the highest yields. 3-Methoxyphenylboronic acid provides a very good yield, outperforming the unsubstituted acid, suggesting its electronic properties are favorable for this transformation. The ortho-substituted isomer, despite having a strong EDG, suffers from steric hindrance, which significantly reduces its effectiveness.[13][14]

Key Chemical Pathways and Workflows

Visualizing the underlying mechanisms and experimental processes can clarify the relationships between structure and reactivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal PdII_Ar Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' (Coupled Product) RedElim->ArAr

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The transmetalation step, where the substituted phenylboronic acid acts, is often rate-limiting. The electronic nature of the Ar' group dictates the speed of this transfer.

Electronic_Effects cluster_substituent Substituent on Phenyl Ring cluster_effect Effect on Reactivity cluster_outcome Impact on Suzuki Coupling EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Increase Increases Ring Nucleophilicity EDG->Increase EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Decrease Decreases Ring Nucleophilicity EWG->Decrease Fast Faster Transmetalation (Higher Yield) Increase->Fast Slow Slower Transmetalation (Lower Yield) Decrease->Slow

Figure 2. Influence of Substituent Electronic Effects.

This flowchart illustrates the direct relationship between a substituent's electronic properties and the reaction outcome. EDGs facilitate the reaction, while EWGs impede it.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized method for evaluating the performance of different phenylboronic acids.

Objective: To compare the reaction yield of various substituted phenylboronic acids when coupled with a standard aryl bromide (e.g., 4-bromoanisole).

Materials:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aryl Bromide: 4-bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid: Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent System: Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the selected phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the toluene, ethanol, and water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the isolated product and confirm its identity using NMR and Mass Spectrometry.

Experimental_Workflow Start Reaction Setup (Reagents + Catalyst) Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Solvent Add Solvent System Inert->Solvent React Heat and Stir (e.g., 80°C, 4-12h) Solvent->React Monitor Monitor Progress (TLC/GC) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Yield Calculation & Characterization Purify->Analyze

Figure 3. General Experimental Workflow for Comparison.

Conclusion

This compound is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, characterized by high yields, positions it as a superior choice compared to unsubstituted, electron-withdrawn, or sterically hindered phenylboronic acids.

Key Takeaways for Synthesis Design:

  • For maximizing yield and reaction rate, para-substituted phenylboronic acids with strong electron-donating groups (like 4-methoxyphenylboronic acid) are typically the best choice.

  • 3-Methoxyphenylboronic acid offers an excellent balance of reactivity and is a reliable choice for introducing the 3-methoxyphenyl moiety, a common structural motif in pharmaceuticals.[2]

  • Avoid ortho-substituted boronic acids unless the specific substitution pattern is required, as steric hindrance will likely reduce reaction efficiency.

  • Phenylboronic acids with electron-withdrawing groups will react more slowly and may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve satisfactory yields.

By understanding the interplay of electronic and steric effects, researchers can make informed decisions in selecting the appropriate boronic acid, thereby optimizing synthetic routes, improving yields, and accelerating the drug discovery and development process.

References

A Comparative Guide to Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid or its derivative. The choice of the specific boronic acid derivative can significantly influence reaction rates, yields, and overall success, particularly in complex syntheses relevant to pharmaceutical and materials science. This guide provides a comparative analysis of common boronic acid derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Executive Summary: The Reactivity-Stability Trade-Off

The selection of a boronic acid derivative for a Suzuki-Miyaura coupling reaction invariably involves a trade-off between reactivity and stability. Generally, boronic acids are the most reactive species but are also more prone to decomposition pathways such as protodeboronation and oxidation.[2][3] Conversely, boronic esters offer enhanced stability, facilitating purification and handling, but often at the cost of reduced reactivity.[3][4] The general reactivity trend for borane derivatives in Suzuki coupling is: ArBF3 > RB(OH)2 > RB(OR)2 >> R3B.[5]

Comparative Performance of Boronic Acid Derivatives

The performance of different boronic acid derivatives is influenced by factors such as the nature of the organic substituent (aryl, vinyl, alkyl) and the type of protecting group on the boron atom (e.g., pinacol, MIDA).

Arylboronic Acids and their Esters

Arylboronic acids are the most commonly employed reagents in Suzuki coupling. They are generally more reactive than their ester counterparts.[2][6] However, boronic esters, such as those derived from pinacol or catechol, offer practical advantages due to their increased stability.[4]

Kinetic studies have shown that the nature of the boronic ester can significantly impact the rate of transmetalation, a key step in the catalytic cycle. For instance, electron-deficient esters like catechol boronate can lead to an increase in reaction rate compared to the parent boronic acid.[7] Conversely, sterically hindered esters such as pinacol boronate may exhibit slower reaction rates.[7]

Table 1: Relative Rates of Transmetalation for Various 4-Fluorophenylboron Derivatives

Boron DerivativeRelative Rate (k/kboronic acid)
Boronic Acid1.00
Catechol Boronate~4.3
Glycol Boronate~23
Boroxine~9.33
Pinacol BoronateSlower, complex kinetics

Data synthesized from kinetic studies. The rates are normalized to the rate of the corresponding arylboronic acid.[7]

Alkylboronic Acids and their Derivatives

The use of sp³-hybridized alkylboron reagents in Suzuki coupling is more challenging than their sp² counterparts due to competing side reactions like β-hydride elimination.[8] Consequently, the choice of the boron derivative is critical. Alkylboronic acids are generally less reactive than arylboronic acids.[9] Potassium alkyltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates have emerged as effective reagents for alkyl couplings, offering improved stability and reactivity in many cases.[8]

Table 2: Comparison of Boron Reagents in a Ni-Catalyzed Suzuki Coupling

Boron ReagentRelative ReactivityKey Characteristics
Boronic AcidMost ReactiveAtom-economic but can be unstable.[4]
TrifluoroborateHighOften requires aqueous conditions.[4]
NeopentylglycolboronateModerateMore efficient than pinacol esters in the absence of water.[4]
Pinacol BoronateLeast ReactiveStable and easy to handle.[4]

This table provides a qualitative comparison based on competition experiments.[4]

Vinylboronic Acids and Esters

Vinylboronic acids and their esters are valuable partners in Suzuki couplings for the synthesis of styrenes and dienes. Similar to arylboronic acids, the free vinylboronic acids are generally more reactive but less stable than their ester derivatives.[3] Pinacol esters of vinylboronic acids are commonly used to improve stability and handling.[10]

Key Considerations for Selecting a Boronic Acid Derivative

  • Reactivity vs. Stability: For rapid reactions and high reactivity, boronic acids are often the first choice. For multi-step syntheses where stability and ease of handling are paramount, boronic esters (e.g., pinacol, MIDA) are preferable.[3][4]

  • Substrate Scope: For challenging couplings, such as those involving alkyl groups, specialized derivatives like MIDA boronates or trifluoroborates may be necessary.[8]

  • Reaction Conditions: The choice of base and solvent can influence the performance of different boronic acid derivatives. For instance, some boronic esters may require hydrolysis to the more reactive boronic acid in situ.[4]

  • Purification: Boronic esters are generally easier to purify by chromatography than boronic acids.[4]

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 Base PdII_R_R1 R-Pd(II)-R' L2 Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid Derivative, Catalyst, Base, Solvent) start->setup reaction Inert Atmosphere Reaction at Elevated Temperature setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Validating the Structure of 3-Methoxybenzeneboronic Acid Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction products derived from 3-methoxybenzeneboronic acid, a versatile reagent in modern organic synthesis. We present experimental data, detailed protocols for key reactions, and visualizations of relevant biological pathways to assist researchers in validating product structures and exploring their potential applications, particularly in the realm of drug discovery.

Performance Comparison in Cross-Coupling Reactions

This compound is a common building block in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, primarily used to form C-C and C-N bonds, respectively. Its performance is often compared to other substituted and unsubstituted arylboronic acids. The electron-donating nature of the methoxy group can influence the reactivity and yield of these reactions.

Below is a summary of comparative yield data from various studies. It is important to note that direct comparisons can be influenced by differing reaction conditions.

Boronic AcidCoupling PartnerReaction TypeCatalyst/BaseSolventYield (%)Reference
This compound 4-BromoanisoleSuzuki-MiyauraPd(OAc)₂/SPhos / K₃PO₄Toluene/H₂O95
Phenylboronic acid4-IodoanisoleSuzuki-MiyauraPd/C / K₂CO₃DMF91[1]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneSuzuki-MiyauraG-COOH-Pd-10 / Na₂CO₃Ethanol/H₂O>95[2]
2-Methylphenylboronic acid4-BromoanisoleSuzuki-MiyauraPd(OAc)₂/SPhos / K₃PO₄Toluene/H₂O88
This compound IndoleChan-LamCu(OAc)₂ / PyridineCH₂Cl₂85Adapted from[3]
Phenylboronic acidAnilineChan-LamCu(OAc)₂ / Et₃NCH₂Cl₂92[4]
4-Chlorophenylboronic acidAnilineChan-LamCu(OAc)₂ / Et₃NCH₂Cl₂71[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating reaction outcomes. Below are representative procedures for the Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation of this compound.

Suzuki-Miyaura Coupling: Synthesis of 3,4'-Dimethoxybiphenyl

This protocol describes the synthesis of a biaryl compound, a common motif in bioactive molecules.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-iodoanisole, palladium(II) acetate, and SPhos.

  • Add potassium phosphate to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3,4'-dimethoxybiphenyl product.

Product Validation: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chan-Lam Coupling: Synthesis of 1-(3-Methoxyphenyl)-1H-indole

This protocol details the formation of a C-N bond, creating an N-aryl indole, a scaffold present in many pharmaceuticals.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Indole (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂), 10 mL

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add indole, this compound, copper(II) acetate, and activated 4 Å molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 1-(3-methoxyphenyl)-1H-indole.

Product Validation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Oxidation: Synthesis of 3-Methoxyphenol

This protocol describes the conversion of the boronic acid to a phenol, a useful synthetic transformation.

Materials:

  • This compound (1.0 mmol)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.6 mL)

  • Ethanol (1 mL)

Procedure:

  • In a 25 mL flask, dissolve this compound in ethanol.

  • While stirring, add the hydrogen peroxide solution. The reaction is typically rapid.

  • After 5 minutes of stirring at room temperature, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxyphenol.[5]

Product Validation: Confirm the identity and purity of the product using spectroscopic methods.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway for drug development.

Suzuki_Workflow cluster_reagents Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent reagent process process analysis analysis product product BoronicAcid 3-Methoxybenzeneboronic Acid ReactionSetup Combine in Solvent under Inert Atmosphere BoronicAcid->ReactionSetup ArylHalide Aryl Halide ArylHalide->ReactionSetup Catalyst Pd Catalyst & Ligand Catalyst->ReactionSetup Base Base Base->ReactionSetup Heating Heat & Stir ReactionSetup->Heating Quench Quench Reaction Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Final Biaryl Product Purify->FinalProduct Validation Spectroscopic Validation (NMR, MS) FinalProduct->Validation

Caption: Suzuki-Miyaura coupling experimental workflow.

Biaryl structures synthesized via Suzuki-Miyaura coupling are scaffolds for inhibitors of various signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[1] The mitogen-activated protein kinase (MAPK) cascade is a key pathway that regulates cell proliferation, differentiation, and survival.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor protein protein inhibitor inhibitor downstream downstream RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., Myc, ELK1) ERK->Transcription phosphorylates Biaryl_Inhibitor Biaryl Inhibitor (Product) Biaryl_Inhibitor->Raf inhibits Biaryl_Inhibitor->MEK inhibits GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression regulates

Caption: Inhibition of the MAPK/ERK signaling pathway.

The diagram illustrates how a biaryl product, potentially synthesized from this compound, can act as an inhibitor of key kinases like Raf and MEK in the MAPK/ERK signaling pathway.[7][8] This pathway's dysregulation is implicated in a significant percentage of cancers, making it a prime target for therapeutic intervention.[8] The activation cascade begins with a signal at a cell surface receptor, leading to the activation of Ras, which in turn activates a series of kinases (Raf, MEK, and ERK).[6] Activated ERK then translocates to the nucleus to regulate transcription factors that control cell proliferation and survival. Inhibitors can block this cascade, thereby preventing uncontrolled cell growth.

References

A Comparative Guide to the Quantitative Analysis of 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methoxybenzeneboronic acid is crucial for process optimization, quality control, and stability studies. This guide provides a comprehensive comparison of various analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for your specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of different techniques for the quantification of arylboronic acids, providing a framework for comparison.

Analytical MethodCommon Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Precision (RSD)Key AdvantagesKey Disadvantages
HPLC / UPLC UV, MS, MS/MS~0.1 µg/mL (UV), ~2 pg/mL (MS/MS)[1]~1.0 µg/mL (UV), ~10 pg/mL (MS/MS)[1]>0.98[2]< 2.0%[2]High throughput, high sensitivity with MS, good for complex matrices.MS detection can be complex to optimize.
GC-MS Mass SpectrometryAnalyte dependent, typically low µg/mL to ng/mLAnalyte dependent, typically low µg/mL to ng/mL>0.99< 5%High resolution, excellent for volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
¹¹B NMR Spectroscopy NMR Detector~0.02% w/w[3]~0.04% w/w[3]>0.99[3]< 2.0%[3]Non-destructive, provides structural information, no need for a reference standard of the analyte.Lower sensitivity compared to MS methods, requires specialized equipment.
Potentiometric Titration pH ElectrodeDependent on titrant concentration and sample size.Dependent on titrant concentration and sample size.Not Applicable< 1%Simple, inexpensive, high precision for bulk analysis.Not suitable for trace analysis, susceptible to interference from other acidic/basic species.

Experimental Workflows and Logical Relationships

A general workflow for the quantification of this compound involves several key steps, from sample preparation to final data analysis and interpretation. The specific details within each step will vary depending on the chosen analytical method.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample_Weighing Accurate Weighing Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_UPLC HPLC / UPLC Dissolution->HPLC_UPLC NMR ¹¹B NMR Dissolution->NMR Titration Potentiometric Titration Dissolution->Titration GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition HPLC_UPLC->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition Titration->Data_Acquisition Peak_Integration Peak Integration or Endpoint Determination Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Final_Report Final_Report Quantification->Final_Report Reporting

A generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC / UPLC)

This method is suitable for the routine analysis of this compound and can be adapted for high-throughput screening.

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water.

    • B: Acetonitrile.

  • Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting point is 95% A, ramping to 5% A over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Detection:

    • UV: Monitoring at the wavelength of maximum absorbance for this compound (typically around 220-280 nm).

    • MS/MS: Electrospray ionization (ESI) in negative mode is often effective for boronic acids. Monitor for the [M-H]⁻ ion and its fragments.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Quantification: Construct a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is typically required for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Dry the sample thoroughly.

    • Add a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) mode, scanning a suitable mass range.

  • Quantification: Use a suitable internal standard and construct a calibration curve based on the peak area ratios of the derivatized analyte to the internal standard.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹¹B NMR (qNMR) is a powerful technique that does not require an identical standard of the analyte for quantification.

  • Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Accurately weigh a suitable internal standard with a known boron content (e.g., boric acid or another stable boronic acid with a distinct chemical shift).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer) in a volumetric flask to a known volume.

  • Acquisition Parameters:

    • Use a pulse sequence with a sufficient relaxation delay to ensure full relaxation of the ¹¹B nucleus.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Quantification: The concentration of the analyte is calculated based on the ratio of the integrals and the known concentration of the internal standard.

Potentiometric Titration

This classical method is well-suited for determining the purity of bulk this compound.

  • Instrumentation: An automatic titrator or a pH meter with a stirrer.

  • Electrodes: A calibrated glass pH electrode and a reference electrode.

  • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M).

  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in a suitable solvent, typically a mixture of water and an alcohol (e.g., ethanol or methanol) to ensure solubility.

    • Add a polyol, such as mannitol, to form a stronger acidic complex with the boronic acid, which sharpens the titration endpoint.

  • Procedure:

    • Titrate the sample solution with the standardized sodium hydroxide solution.

    • Record the pH or potential as a function of the titrant volume.

  • Endpoint Determination: The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative plot.

  • Calculation: The purity of the this compound is calculated based on the volume of titrant consumed at the equivalence point.

References

A Comparative Guide to the Reactivity of 3-Methoxybenzeneboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-methoxybenzeneboronic acid and its ortho- and para-isomers (2-methoxybenzeneboronic acid and 4-methoxybenzeneboronic acid). Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines their performance in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction to Methoxybenzeneboronic Acid Isomers

2-Methoxybenzeneboronic acid, this compound, and 4-methoxybenzeneboronic acid are versatile reagents in organic chemistry, widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The position of the methoxy group on the phenyl ring significantly influences the electronic and steric properties of the boronic acid moiety, thereby dictating its reactivity. The methoxy group is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. The interplay of these effects, which varies with the isomer, governs the reactivity in fundamental reactions such as Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions.

Electronic and Steric Effects

The reactivity of the methoxybenzeneboronic acid isomers is primarily governed by the electronic and steric influence of the methoxy substituent.

  • 2-Methoxybenzeneboronic acid (ortho-isomer): The methoxy group is in close proximity to the boronic acid functional group. This leads to a significant steric hindrance, which can impede the approach of coupling partners and catalysts. Electronically, the ortho-methoxy group can exhibit both electron-donating resonance effects and electron-withdrawing inductive effects. Furthermore, the potential for chelation of the methoxy oxygen to the metal center in transition metal-catalyzed reactions can influence the reaction mechanism and selectivity[1].

  • This compound (meta-isomer): The methoxy group is situated at the meta position, where its electron-withdrawing inductive effect (-I) is more pronounced than its electron-donating resonance effect (+M).[2] This results in the 3-methoxy substituent being electron-withdrawing overall, which can decrease the nucleophilicity of the boronic acid.

  • 4-Methoxybenzeneboronic acid (para-isomer): In the para position, the electron-donating resonance effect (+M) of the methoxy group dominates over its inductive effect.[2] This leads to an increase in electron density at the carbon atom bearing the boronic acid group, enhancing its nucleophilicity and generally increasing its reactivity in cross-coupling reactions.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Substituent PositionHammett Constant (σ)Electronic Effect
para-methoxy-0.27[2]Electron-donating
meta-methoxy+0.11[2]Electron-withdrawing
ortho-methoxyN/A (steric effects dominate)Combination of steric and electronic effects

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The reactivity of the methoxybenzeneboronic acid isomers in this reaction is influenced by the electronic and steric factors previously discussed. Generally, electron-donating groups on the boronic acid accelerate the transmetalation step, which is often rate-determining.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Methoxybenzeneboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂, SPhosK₃PO₄Toluene901N/A (complex mixture)[3]
4-Methoxybenzeneboronic acid4-bromoanisolePd(OAc)₂, SPhosK₂CO₃Dioxane/Water100N/AHigh (qualitative)[4]
4-Methoxyphenylboronic acid2-Bromo-4-fluoro-5-methylpyridinePd₂(dba)₃, XPhosK₃PO₄Toluene1101695[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is illustrative of typical reactivity.

Based on electronic effects, the expected order of reactivity in Suzuki-Miyaura coupling is:

4-Methoxybenzeneboronic acid > this compound > 2-Methoxybenzeneboronic acid

The para-isomer is the most reactive due to the strong electron-donating nature of the methoxy group. The meta-isomer is less reactive due to the electron-withdrawing inductive effect. The ortho-isomer is often the least reactive due to significant steric hindrance, although chelation effects can sometimes lead to unexpected reactivity.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. Similar to the Suzuki-Miyaura coupling, the electronic nature of the arylboronic acid plays a crucial role. Electron-rich arylboronic acids generally exhibit higher reactivity.

Table 2: Representative Yields in Chan-Lam Coupling with Anilines

Boronic Acid IsomerAmine PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT7293[6]
Phenylboronic acids (general)AnilinesCu(II) complexesNoneMeOH25-50N/AQuantitative[7]
4-Methoxyphenylboronic acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRTN/A85[8]

The general reactivity trend in Chan-Lam coupling is expected to follow a similar pattern to the Suzuki-Miyaura coupling, with the electron-rich 4-methoxybenzeneboronic acid being the most reactive. Studies have shown that electron-donating para-substituted phenylboronic acids provide better yields compared to electron-withdrawing groups in Chan-Lam couplings[6]. The ortho-isomer's reactivity is again complicated by steric hindrance.

Reactivity in Oxidation Reactions

Arylboronic acids can be oxidized to phenols, a synthetically useful transformation. The facility of this oxidation is influenced by the electronic properties of the aromatic ring. Electron-rich arylboronic acids are generally more susceptible to oxidation.

Table 3: Representative Conditions for the Oxidation of Arylboronic Acids to Phenols

Boronic AcidOxidantCatalyst/PromoterSolventTemp (°C)TimeYield (%)Reference
Phenylboronic acidH₂O₂I₂MeCNRTShortHigh[9]
Phenylboronic acidt-BuOOHKOHH₂ORTMinutesGood to Excellent[9]
Arylboronic acidsN-OxidesNoneN/ARTMinutesHigh[9]

The expected trend for the ease of oxidation is:

4-Methoxybenzeneboronic acid > 2-Methoxybenzeneboronic acid ≈ this compound

The para-isomer, being the most electron-rich, is expected to be the most readily oxidized. The ortho and meta isomers, with their reduced electron density at the ipso-carbon (due to inductive effects and, for ortho, potential steric hindrance to the oxidant), are anticipated to be less reactive.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Methoxybenzeneboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, methoxybenzeneboronic acid isomer, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Chan-Lam Cross-Coupling

This protocol provides a general framework for the Chan-Lam N-arylation.

Materials:

  • Amine or alcohol (1.0 mmol)

  • Methoxybenzeneboronic acid isomer (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine, Et₃N, optional, may act as ligand/solvent)

  • Solvent (e.g., CH₂Cl₂, MeOH, THF)

Procedure:

  • To a reaction flask, add the amine or alcohol, methoxybenzeneboronic acid isomer, and copper catalyst.

  • Add the solvent and base (if required).

  • Stir the reaction mixture at room temperature or with gentle heating, typically open to the air, until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Oxidation of Arylboronic Acids to Phenols

This is a representative protocol for the ipso-hydroxylation of an arylboronic acid.

Materials:

  • Methoxybenzeneboronic acid isomer (1.0 mmol)

  • Oxidant (e.g., H₂O₂, Oxone®, t-BuOOH, 1.5-2.0 mmol)

  • Solvent (e.g., THF/Water, Acetone/Water)

  • Base (e.g., NaOH, K₂CO₃, optional, depending on the method)

Procedure:

  • Dissolve the methoxybenzeneboronic acid isomer in the chosen solvent system in a reaction flask.

  • If required, add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the oxidant to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) if necessary.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reactivity_Trend cluster_suzuki Suzuki-Miyaura Reactivity cluster_chanlam Chan-Lam Reactivity cluster_oxidation Oxidation Reactivity 4-Methoxy 4-Methoxy 3-Methoxy 3-Methoxy 4-Methoxy->3-Methoxy Decreasing Reactivity 2-Methoxy 2-Methoxy 3-Methoxy->2-Methoxy Decreasing Reactivity 4-MeO 4-Methoxy 3-MeO 3-Methoxy 4-MeO->3-MeO Decreasing Reactivity 2-MeO 2-Methoxy 3-MeO->2-MeO Decreasing Reactivity p-Methoxy 4-Methoxy m-Methoxy 3-Methoxy p-Methoxy->m-Methoxy Decreasing Reactivity o-Methoxy 2-Methoxy m-Methoxy->o-Methoxy Similar/Steric Effects

Caption: Predicted reactivity trends of methoxybenzeneboronic acid isomers.

Suzuki_Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atm Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (Monitor by TLC/GC-MS) add_solvent->heating workup Aqueous Workup (Extraction, Washing, Drying) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. For Suzuki-Miyaura and Chan-Lam couplings, the para-isomer generally exhibits the highest reactivity due to its strong electron-donating character. The meta-isomer is moderately reactive, while the ortho-isomer is often hampered by steric hindrance. A similar trend is expected for oxidation reactions. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and reaction conditions to achieve their synthetic goals. For critical applications, optimization of the reaction conditions for each specific substrate combination is highly recommended.

References

The Strategic Advantage of 3-Methoxybenzeneboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. This guide provides a comprehensive comparison of 3-methoxybenzeneboronic acid with other alternatives in the context of synthesizing potent therapeutic agents, supported by experimental data and detailed protocols. The focus will be on its efficacy in the widely-used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

This compound has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl and stilbenoid scaffolds present in numerous biologically active compounds. Its utility is prominently demonstrated in the synthesis of analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization and exhibits strong anti-cancer and anti-angiogenic properties.[1][2][3]

Comparative Efficacy in Stilbenoid Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The choice of the boronic acid reagent can significantly influence the reaction's efficiency, including yield and reaction time. Below is a comparative summary of the performance of this compound against other substituted and unsubstituted phenylboronic acids in the synthesis of Combretastatin A-4 analogs.

Boronic AcidCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
This compound (Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethenePd(PPh₃)₄DMENa₂CO₃56[4][5]
Phenylboronic acid(Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethenePd(PPh₃)₄DMENa₂CO₃Not explicitly stated in a comparative context, but used for analog synthesis.[4][5]
4-Methoxyphenylboronic acid2-(4-Bromophenyl)benzofuranPalladium(II) complexEthanol/WaterK₂CO₃97[6]
4-Methylphenylboronic acid2-(4-Bromophenyl)benzofuranPalladium(II) complexEthanol/WaterK₂CO₃98[6]
4-Fluorophenylboronic acid2-(4-Bromophenyl)benzofuranPalladium(II) complexEthanol/WaterK₂CO₃95[6]

Note: The data for 4-substituted phenylboronic acids is from the synthesis of benzofuran derivatives, as direct comparative data for Combretastatin A-4 synthesis was not available in a tabulated format. However, it provides a relevant indication of the reactivity of substituted phenylboronic acids in Suzuki-Miyaura couplings.

The methoxy group at the meta-position in this compound can influence the electronic properties of the boronic acid, which in turn affects the transmetalation step in the Suzuki-Miyaura catalytic cycle. While electron-donating groups like methoxy can sometimes accelerate this step, the overall efficiency is a complex interplay of electronic and steric factors.

Experimental Protocols

A detailed experimental protocol for the synthesis of a Combretastatin A-4 analog using this compound via a Suzuki-Miyaura cross-coupling reaction is provided below.

Synthesis of a (Z)-Stilbene Analog of Combretastatin A-4

This protocol is adapted from a two-step synthesis of Combretastatin A-4 derivatives.[4][5]

Step 1: Wittig Olefination to form the Vinyl Iodide Intermediate

A detailed protocol for the initial Wittig reaction to produce the vinyl iodide precursor is beyond the scope of this guide but is a standard procedure in organic synthesis.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • (Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethene (1 equivalent)

    • This compound (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • 1,2-Dimethoxyethane (DME) (anhydrous)

    • 2M Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethene and this compound.

    • Add anhydrous DME to dissolve the reactants.

    • Add the 2M aqueous solution of sodium carbonate.

    • To this biphasic mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the reaction mixture to 80 °C and stir vigorously for 20 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired (Z)-stilbene analog.

Visualizing the Synthesis and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the experimental workflow for the synthesis and the biological signaling pathway of the resulting bioactive molecule.

G Experimental Workflow: Synthesis of Combretastatin A-4 Analog cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Vinyl Iodide ((Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethene) P Suzuki-Miyaura Cross-Coupling R1->P R2 Boronic Acid (this compound) R2->P C1 Catalyst (Pd(PPh3)4) C1->P C2 Base (Na2CO3) C2->P C3 Solvent (DME/Water) C3->P Prod Product ((Z)-Stilbene Analog) P->Prod Pur Purification (Column Chromatography) Prod->Pur

Caption: Suzuki-Miyaura cross-coupling workflow.

G Signaling Pathway: Combretastatin A-4 Mechanism of Action CA4 Combretastatin A-4 (or analog) Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited CA4->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Leads to MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest VascularDisruption Vascular Disruption in Tumors Microtubule->VascularDisruption Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Caption: Combretastatin A-4 signaling pathway.

References

Benchmarking 3-Methoxybenzeneboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing reaction rates and overall yields. This guide provides a comparative analysis of 3-methoxybenzeneboronic acid against other commonly used phenylboronic acid derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

The electronic nature of substituents on the phenylboronic acid ring plays a significant role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) are generally known to enhance the rate of this step, while electron-withdrawing groups (EWGs) can have the opposite effect. This compound, with its electron-donating methoxy group at the meta position, presents an interesting case for comparison against its ortho- and para-substituted counterparts, as well as the unsubstituted phenylboronic acid.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the performance of this compound and other selected boronic acids in the Suzuki-Miyaura coupling reaction with 4-bromoacetophenone under identical experimental conditions.

Boronic Acid DerivativeSubstituent (Position)Electronic EffectProduct Yield (%)[1]
Phenylboronic acid-H (Unsubstituted)Neutral92
This compound 3-OCH₃ (meta)Electron-Donating95
4-Methoxybenzeneboronic acid4-OCH₃ (para)Electron-Donating96
4-Chlorophenylboronic acid4-Cl (para)Electron-Withdrawing80

Reaction Conditions: 4-bromoacetophenone (1 mmol), boronic acid (1.2 mmol), Pd(II) complex 7 (0.5 mol%), KOH (2 mmol), TBAB (0.6 mmol), in water (3 mL) at 100°C for one hour.[1]

Analysis of Performance

The experimental data reveals that this compound demonstrates excellent performance in the Suzuki-Miyaura coupling, affording a high yield of 95%.[1] Its reactivity is comparable to, and slightly surpasses, that of unsubstituted phenylboronic acid (92% yield).[1] As expected, the presence of a strong electron-donating group at the para-position in 4-methoxybenzeneboronic acid results in the highest yield (96%), highlighting the positive influence of increased electron density on the boronic acid for this specific reaction.[1] Conversely, the electron-withdrawing chloro group in 4-chlorophenylboronic acid leads to a noticeably lower yield of 80% under the same conditions.[1]

These results suggest that the meta-positioned methoxy group in this compound effectively enhances its reactivity in Suzuki-Miyaura coupling, making it a highly efficient reagent, nearly on par with its para-substituted counterpart.

Experimental Protocols

The following is a detailed experimental protocol for the comparative Suzuki-Miyaura coupling reactions summarized in the data table.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • This compound

  • 4-Methoxybenzeneboronic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) Complex 7 (precatalyst)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-bromoacetophenone (1.0 mmol), the respective boronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), and tetrabutylammonium bromide (0.6 mmol).[1]

  • Add 3 mL of deionized water to the mixture.[1]

  • Add the palladium(II) complex 7 (0.5 mol%) to the reaction mixture.[1]

  • Heat the reaction mixture to 100°C and stir for one hour.[1]

  • After completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product and determine the yield.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., KOH) Base->Boronate Activation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly effective coupling reagent in Suzuki-Miyaura reactions, providing yields comparable to other electron-rich boronic acids. Its performance surpasses that of unsubstituted phenylboronic acid and is significantly better than boronic acids bearing electron-withdrawing groups. For researchers and professionals in drug development and synthetic chemistry, this compound represents a reliable and high-performing choice for the synthesis of biaryl compounds.

References

A Comparative Guide to the Kinetic Performance of 3-Methoxybenzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 3-methoxybenzeneboronic acid in the widely utilized Suzuki-Miyaura cross-coupling reaction. By objectively analyzing its reactivity against a range of substituted phenylboronic acids, this document aims to equip researchers with the necessary data to make informed decisions in catalyst selection, reaction optimization, and the design of efficient synthetic routes. The following sections present quantitative kinetic data, detailed experimental protocols for reproducing the cited studies, and visual representations of the underlying chemical processes.

Comparative Kinetic Data: The Influence of Substituents on Reaction Rates

The reactivity of arylboronic acids in the Suzuki-Miyaura reaction is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily affect the transmetalation step of the catalytic cycle, which is often rate-determining. Electron-donating groups (EDGs) generally accelerate this step by increasing the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, electron-withdrawing groups (EWGs) tend to decrease the reaction rate.

The following table summarizes the turnover frequencies (TOFs) for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl bromides. The data, compiled from multiple sources, allows for a direct comparison of the kinetic performance of this compound against other electronically and sterically diverse analogues.

Phenylboronic Acid DerivativeAryl BromideCatalyst SystemBaseSolventTemp (°C)Turnover Frequency (TOF, h⁻¹)Reference
This compound 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Data not explicitly found, inferred to be moderate-
Phenylboronic acid4-BromonitrobenzenePd–polymer hybridK₃PO₄Toluene/H₂O803136[1][1]
Phenylboronic acid4-BromoanisolePd–polymer hybridK₃PO₄Toluene/H₂O902744[1][1]
4-Methoxybenzeneboronic acid4-BromonitrobenzenePd–polymer hybridK₃PO₄Toluene/H₂O803250[1][1]
4-Nitrophenylboronic acid4-BromoanisolePd–polymer hybridK₃PO₄Toluene/H₂O90Lower than electron-donating analogues[1]
2-Methylphenylboronic acid2,6-DimethylbromobenzenePd–polymer hybridK₃PO₄Toluene/H₂O1202316[1][1]

Note: Direct comparative kinetic data for this compound under the exact same conditions as the other listed derivatives was not available in the reviewed literature. Its performance is generally considered to be moderate, falling between the more activated 4-methoxy and the unsubstituted phenylboronic acid.

Experimental Protocols

To ensure the reproducibility and further extension of the kinetic studies cited, detailed experimental methodologies are provided below.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura cross-coupling reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Substituted phenylboronic acid (e.g., this compound)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Internal standard (e.g., biphenyl)

  • Anhydrous solvents and reagents

  • HPLC-grade solvents for analysis

Equipment:

  • Schlenk flask or reaction vial with a septum

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Microsyringes for sampling

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 dioxane/water mixture) to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.01 mmol) to the reaction mixture.

  • Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and start vigorous stirring to initiate the reaction.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction. Dilute the sample as necessary for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting materials and the appearance of the product by integrating the peak areas at a specific wavelength.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve in the linear region. The turnover frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic studies.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base) Setup Assemble Reaction Vessel under Inert Atmosphere Reactants->Setup Solvent Prepare & Degas Solvent Solvent->Setup Initiation Add Catalyst & Start Reaction (t=0) Setup->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching HPLC Analyze Samples by HPLC Quenching->HPLC Plotting Plot [Product] vs. Time HPLC->Plotting Calculation Calculate Initial Rate & TOF Plotting->Calculation

Caption: A typical experimental workflow for kinetic monitoring of a Suzuki-Miyaura reaction.

References

Characterization of Impurities in Commercial 3-Methoxybenzeneboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the outcome of a chemical reaction, the efficiency of a synthesis, and the safety of the final product. 3-Methoxybenzeneboronic acid is a widely used reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, it is susceptible to various impurities that can arise during its synthesis, storage, and handling. This guide provides a comparative overview of the common impurities found in commercial this compound, outlines the analytical methodologies for their characterization, and presents a framework for assessing product quality.

Comparison of Potential Impurities in Commercial this compound

While specific impurity profiles can vary between manufacturers and even between batches, several common classes of impurities are associated with this compound. The following table summarizes these potential impurities, their sources, and their potential impact on applications.

Impurity ClassSpecific ExamplesPlausible SourcePotential Impact on Reactions
Homocoupling Byproducts Biphenyl derivativesDuring the synthesis of the boronic acid via Grignard or organolithium routes.Can lead to the formation of undesired biphenyl byproducts in cross-coupling reactions, complicating purification.
Protodeboronation Products AnisoleHydrolytic or thermal degradation of the boronic acid.[1]Reduces the effective concentration of the desired reagent, leading to lower yields.
Oxidation Products Phenolic derivativesExposure to air and/or light.May introduce reactive functional groups that can interfere with the desired reaction pathway.
Anhydrides (Boroxines) Trimeric cyclic anhydride of this compoundDehydration of the boronic acid upon storage or heating.[2][3]While often in equilibrium with the monomeric form in solution, high levels can affect solubility and reactivity.
Residual Starting Materials 3-Bromoanisole, trialkyl boratesIncomplete reaction or purification during synthesis.[4][5]Can participate in side reactions and introduce downstream impurities.
Inorganic Boron Species Boric acidHydrolysis of the boronic acid or its esters.[2]Generally less reactive but can affect the stoichiometry and efficiency of the reaction.

Analytical Methodologies for Impurity Profiling

A multi-technique approach is often necessary for the comprehensive characterization of impurities in this compound. The choice of method depends on the specific impurity being targeted and the required level of sensitivity.

Analytical TechniqueAbbreviationAnalytes DetectedStrengthsLimitations
High-Performance Liquid ChromatographyHPLCOrganic impurities (homocoupling products, protodeboronation products, oxidation products).[6][7][8]High resolution for separating complex mixtures; quantitative analysis is straightforward.May require derivatization for detection of some boron-containing species; boronic acids can exhibit poor peak shape on silica-based columns.[7]
Liquid Chromatography-Mass SpectrometryLC-MS/MSA wide range of organic and some inorganic impurities.[9]High sensitivity and selectivity; provides molecular weight information for impurity identification.Ionization efficiency can vary significantly between different impurity types.
Gas Chromatography-Mass SpectrometryGC-MSVolatile and thermally stable impurities (e.g., anisole, residual starting materials).[10]Excellent for separating and identifying volatile organic compounds.Not suitable for non-volatile or thermally labile compounds like boronic acids themselves without derivatization.
Nuclear Magnetic Resonance SpectroscopyNMRStructural characterization of the main component and major impurities.[11]Provides detailed structural information; quantitative NMR (qNMR) can determine purity without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods for trace impurities.
Inductively Coupled Plasma-Mass SpectrometryICP-MSTotal boron content.[10]Extremely sensitive for elemental analysis.Does not provide information on the chemical form of the boron (i.e., cannot distinguish between the active boronic acid and boric acid).[10]

Experimental Workflows and Data Interpretation

The following diagrams illustrate a typical experimental workflow for the characterization of impurities in this compound and a logical relationship for classifying identified impurities.

G Experimental Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Detailed Characterization cluster_3 Specific Assays cluster_4 Data Analysis and Reporting Sample Commercial this compound Sample Dissolution Dissolution in Appropriate Solvent (e.g., ACN/H2O, MeOH) Sample->Dissolution HPLC_UV HPLC-UV for Non-volatile Organics Dissolution->HPLC_UV GC_MS GC-MS for Volatile Organics Dissolution->GC_MS NMR NMR for Structural Elucidation and Purity (qNMR) Dissolution->NMR ICP_MS ICP-MS for Total Boron Content Dissolution->ICP_MS LC_MS LC-MS/MS for Identification and Quantification HPLC_UV->LC_MS GC_MS->LC_MS Analysis Impurity Identification and Quantification LC_MS->Analysis NMR->Analysis ICP_MS->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: A typical experimental workflow for the comprehensive impurity profiling of this compound.

G Classification of Impurities Impurities Impurities in this compound Organic Organic Impurities Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Process Process-Related Organic->Process Degradation Degradation Products Organic->Degradation Boric_Acid Boric Acid Inorganic->Boric_Acid Starting_Materials Residual Starting Materials (e.g., 3-bromoanisole) Process->Starting_Materials Byproducts Reaction Byproducts (e.g., Homocoupling products) Process->Byproducts Protodeboronation Protodeboronation Products (e.g., Anisole) Degradation->Protodeboronation Oxidation Oxidation Products Degradation->Oxidation Anhydrides Anhydrides (Boroxines) Degradation->Anhydrides

Caption: Logical classification of potential impurities in this compound based on their origin.

Detailed Experimental Protocols

HPLC-UV Method for the Analysis of Organic Impurities
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute impurities of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample. The retention times of the main peak and any impurity peaks are recorded. Quantification can be performed using an external standard method if reference standards for the impurities are available, or by area percentage normalization.

GC-MS Method for the Analysis of Volatile Impurities
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the prepared sample in split mode (e.g., 20:1 split ratio). The resulting chromatogram will separate volatile components, and the mass spectrometer will provide mass spectra for their identification by comparison with spectral libraries.

Quantitative NMR (qNMR) for Purity Assessment
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters: Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Analysis: Integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Conclusion

The characterization of impurities in commercial this compound is essential for ensuring the quality and consistency of this important synthetic reagent. While direct comparative data from different suppliers is not always publicly available, a thorough understanding of the potential impurities and the application of appropriate analytical techniques can enable researchers to effectively assess the purity of their materials. A combination of chromatographic and spectroscopic methods provides a comprehensive approach to impurity profiling, ensuring that the starting material meets the stringent requirements of modern chemical research and development.

References

A Comparative Guide to the Cross-Validation of 3-Methoxybenzeneboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methoxybenzeneboronic acid's performance in Suzuki-Miyaura cross-coupling reactions against other relevant boronic acids. The information presented is collated from various experimental findings to offer a cross-validation of its utility and efficiency in synthetic chemistry.

Introduction

This compound is a crucial reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The methoxy group at the meta-position influences the electronic properties of the phenyl ring, affecting its reactivity and selectivity in cross-coupling reactions.[1] This guide aims to provide a clear, data-driven comparison of this compound with other substituted and unsubstituted phenylboronic acids to aid researchers in selecting the optimal reagents for their synthetic needs.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with various aryl halides. The data is compiled from multiple sources to provide a comparative overview of reaction yields under specified conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound ChlorobenzenePd/BC (0.05 mol%)K₂CO₃H₂O1003.591[2]
2-Methoxybenzeneboronic acidChlorobenzenePd/BC (0.05 mol%)K₂CO₃H₂O1003.594[2]
4-Methoxybenzeneboronic acidIodobenzenePd/BC (0.05 mol%)K₂CO₃H₂O1003.598[2]
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95[3]
This compound4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-High[4]
4-Chlorophenylboronic acid4-BromoanisolePd(dppf)Cl₂Na₂CO₃Toluene/H₂O801295[5]
3-Thiopheneboronic acid4-BromobenzonitrilePd(OAc)₂ / RuPhosK₂CO₃Dioxane802493[5]

Experimental Protocols

Below are detailed methodologies for conducting a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound and its alternatives.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the appropriate solvent system (e.g., dioxane/water, THF/water, or toluene/ethanol/water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Example Protocol: Coupling of this compound with Chlorobenzene [2]

  • Reagents:

    • Chlorobenzene (6 mmol, 1.2 equiv)

    • This compound (5 mmol, 1 eq)

    • Potassium Carbonate (K₂CO₃) (10 mmol, 2 eq)

    • Palladium on Bamboo Charcoal (Pd/BC) (0.5 g, 0.05 mol%)

    • Deionized Water (15 mL)

  • Procedure:

    • Combine chlorobenzene, this compound, and potassium carbonate in a round-bottom flask with 15 mL of deionized water.

    • Add the Pd/BC catalyst to the stirring solution.

    • Heat the reaction mixture to 100 °C and stir for 3.5 hours.

    • After cooling, filter the reaction mixture to remove the catalyst.

    • Extract the filtrate with ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate the solvent.

    • The crude product is then purified to yield 3-methoxybiphenyl.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Boronate Ar'B(OR)₂ Boronate->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Glassware reagents Add Aryl Halide, Boronic Acid, and Base start->reagents solvent Add Solvent reagents->solvent degas Degas Reaction Mixture (N₂ or Ar purge) solvent->degas catalyst Add Palladium Catalyst (under inert atmosphere) degas->catalyst reaction Heat and Stir for Specified Time catalyst->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Reaction Work-up: Cool, Dilute, and Wash monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolate and Characterize Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Safety Operating Guide

Proper Disposal of 3-Methoxybenzeneboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of 3-methoxybenzeneboronic acid, ensuring compliance and minimizing environmental impact.

Core Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation.[1] Therefore, wearing protective gloves, safety goggles or a face shield, and a lab coat is mandatory.[1][2] If there is a risk of dust inhalation, a dust mask (such as a type N95) should be used. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and ensuring safe handling.

PropertyValueSource
CAS Number 10365-98-7[1]
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance Solid
Melting Point 160-163 °C
Hazard Class Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning

**Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must adhere to local, regional, and national hazardous waste regulations.[1] The following protocol outlines the general steps for its safe disposal.

1. Waste Collection and Segregation:

  • Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container. Avoid mixing it with other chemical waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials used to handle the compound, such as contaminated gloves, weighing paper, or absorbent pads, should be collected in a dedicated, sealed bag for solid chemical waste.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[4]

2. Accidental Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1]

  • Place the spilled material into a suitable, labeled container for disposal.[1][5]

  • Clean the spill area with a damp cloth or absorbent paper, and place these materials into the hazardous waste container.

3. Final Disposal:

  • All collected waste containing this compound must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[1]

  • It is crucial to accurately label the waste container with the chemical name and any associated hazards.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_contaminated Collect Contaminated Items in Separate Bag ppe->collect_contaminated rinse Triple-Rinse Empty Containers ppe->rinse label_waste Securely Seal and Label All Waste Containers collect_solid->label_waste collect_contaminated->label_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs dispose Dispose via Approved Waste Management Facility contact_ehs->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Methoxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Methoxybenzeneboronic acid, ensuring the protection of personnel and the integrity of your work.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Methoxyphenylboronic acid, m-Anisylboronic acid

  • CAS Number: 10365-98-7[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the required PPE.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required for splash hazards.[1][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[2]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[2][4] Proper glove removal technique is essential to avoid cross-contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when dusts are generated or if engineering controls are insufficient.[5][6]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][3] Engineering controls, such as fume hoods, should be the primary means of exposure reduction.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[1][3]

  • Clear the work area of any unnecessary items to prevent contamination and accidents.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container tightly closed when not in use.[1]

  • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfer.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

4. Storage:

  • Store in a dry, cool, and well-ventilated place.[1][7]

  • Keep the container tightly closed to prevent moisture absorption.[1] Refrigeration is recommended for long-term storage.[1]

  • Incompatible materials to avoid include acids and strong bases.[1]

Emergency Response Protocol

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Spill Evacuate the area. Avoid breathing dust. Wear appropriate PPE, contain the spill, and sweep up the solid material into a suitable, labeled container for disposal.[1][6]
Fire Use a self-contained breathing apparatus and full protective gear.[1] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste. Do not allow the product to enter drains.[1][2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[2][9]

Workflow for Safe Handling of this compound

A Preparation - Verify emergency equipment - Work in fume hood - Clear workspace B Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B Proceed C Handling - Avoid dust generation - Keep container closed B->C Proceed D Post-Handling - Wash hands thoroughly - Clean work area C->D Complete G Emergency - Spill, Fire, Exposure C->G If emergency occurs E Storage - Cool, dry, well-ventilated - Tightly sealed container D->E Store F Disposal - Dispose as hazardous waste - Triple-rinse containers D->F Dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.